molecular formula C10H15NO B563595 Rivastigmine metabolite-d6 CAS No. 1217706-31-4

Rivastigmine metabolite-d6

Katalognummer: B563595
CAS-Nummer: 1217706-31-4
Molekulargewicht: 171.273
InChI-Schlüssel: GQZXRLWUYONVCP-MXUURUABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol, is a deuterium-labeled analog of a major metabolite and is widely used in pharmaceutical and analytical research. The integration of six deuterium atoms in the dimethylamino group provides a distinct mass tag, making this compound particularly valuable as an internal standard for quantitative mass spectrometric analysis. Its primary research value lies in enabling precise and reliable quantification of the corresponding non-labeled metabolite in complex biological matrices, which is critical for accurate pharmacokinetic and metabolism studies. This application supports advanced research in drug disposition and bioanalytical method development, facilitating a deeper understanding of metabolic pathways. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-MXUURUABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Rivastigmine metabolite-d6 and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rivastigmine metabolite-d6, a deuterated analog of the primary metabolite of the Alzheimer's disease therapeutic, Rivastigmine. This document details its chemical identity, structure, and its role in pharmacokinetic and bioanalytical studies.

Introduction to Rivastigmine and its Metabolism

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. It works by increasing the levels of acetylcholine, a neurotransmitter in the brain, thereby improving cognitive function. Rivastigmine is primarily metabolized through cholinesterase-mediated hydrolysis to its decarbamylated metabolite, known as NAP 226-90. This metabolite is pharmacologically less active than the parent drug.

This compound: Chemical Identity and Structure

This compound is the stable isotope-labeled form of NAP 226-90. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic labeling is most commonly on the two methyl groups of the dimethylamino moiety.

Chemical Name: (S)-3-(1-(di(methyl-d3)amino)ethyl)phenol

Synonyms: NAP 226-90-d6, (S)-3-(1-(Dimethylamino)ethyl)phenol-d6

Chemical Structure

The chemical structures of Rivastigmine, its primary metabolite NAP 226-90, and the deuterated internal standard this compound are presented below. The deuteration at the dimethylamino group makes this compound an ideal internal standard for mass spectrometry-based bioanalytical methods, as it co-elutes with the unlabeled metabolite but is distinguishable by its higher mass.

Rivastigmine:

Caption: Chemical structure of Rivastigmine.

NAP 226-90 (Rivastigmine Metabolite):

Caption: Chemical structure of NAP 226-90.

This compound:

metabolic_pathway Rivastigmine Rivastigmine Metabolite NAP 226-90 (Decarbamylated Metabolite) Rivastigmine->Metabolite Cholinesterase-mediated hydrolysis Excretion Renal Excretion (Sulfate Conjugate) Metabolite->Excretion Sulfate conjugation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add Internal Standard\n(this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard\n(this compound) Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard\n(this compound)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

An In-depth Technical Guide to the Synthesis and Characterization of Rivastigmine Metabolite-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Rivastigmine metabolite-d6, an isotopically labeled version of the primary metabolite of Rivastigmine. This document details a likely synthetic pathway, analytical characterization methodologies, and presents key data in a structured format to support research and development activities in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Rivastigmine, a cholinesterase inhibitor, is a therapeutic agent used in the management of dementia associated with Alzheimer's and Parkinson's diseases. It is extensively metabolized in the body, primarily through cholinesterase-mediated hydrolysis, to its decarbamylated metabolite, 3-[1-(dimethylamino)ethyl]phenol, also known as NAP 226-90.[1][2] The deuterated analog, this compound ((S)-3-(1-(Dimethylamino)ethyl)phenol-d6), serves as a crucial internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the primary metabolite in biological matrices.

Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be inferred from established methods for the synthesis of the non-deuterated Rivastigmine and its metabolite. A common approach involves the use of deuterated reagents at a key step to introduce the isotopic labels. A likely pathway starts from m-hydroxyacetophenone.

A potential synthetic scheme is outlined below:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Final Product m-Hydroxyacetophenone m-Hydroxyacetophenone 3-Hydroxyacetophenone oxime 3-Hydroxyacetophenone oxime m-Hydroxyacetophenone->3-Hydroxyacetophenone oxime Hydroxylamine (B1172632) HCl 3-(1-Aminoethyl)phenol (B1280079) 3-(1-Aminoethyl)phenol 3-Hydroxyacetophenone oxime->3-(1-Aminoethyl)phenol Reduction (e.g., Al-Ni alloy) 3-(1-(Dimethylamino-d6)ethyl)phenol 3-(1-(Dimethylamino-d6)ethyl)phenol 3-(1-Aminoethyl)phenol->3-(1-(Dimethylamino-d6)ethyl)phenol N-Methylation-d6 (e.g., Formaldehyde-d2, Formic acid-d2) This compound This compound 3-(1-(Dimethylamino-d6)ethyl)phenol->this compound Purification

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on analogous non-deuterated syntheses. Optimization of specific conditions would be required.

Step 1: Oximation of m-Hydroxyacetophenone

  • Dissolve m-hydroxyacetophenone in a suitable solvent (e.g., ethanol).

  • Add hydroxylamine hydrochloride.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude 3-hydroxyacetophenone oxime.

Step 2: Reduction of 3-Hydroxyacetophenone oxime

  • Suspend the 3-hydroxyacetophenone oxime in a suitable solvent.

  • Add a reducing agent (e.g., a catalyst like Aluminum-Nickel alloy).

  • Conduct the reduction reaction under appropriate conditions (e.g., controlled temperature and pressure).

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain 3-(1-aminoethyl)phenol.

Step 3: Deuterated N-Methylation

  • Dissolve 3-(1-aminoethyl)phenol in formic acid-d2.

  • Add formaldehyde-d2 and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to yield crude 3-(1-(dimethylamino-d6)ethyl)phenol (this compound).

Step 4: Purification

  • The crude product can be purified by column chromatography or crystallization to obtain the final product with high purity.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation Synthesized Compound Synthesized Compound HPLC HPLC Analysis Synthesized Compound->HPLC MS Mass Spectrometry Synthesized Compound->MS NMR NMR Spectroscopy Synthesized Compound->NMR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity Isotopic Isotopic Enrichment MS->Isotopic NMR->Identity

Caption: Experimental workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
Flow Rate Typically 1.0 mL/min.
Detection UV spectrophotometry at a wavelength of approximately 218 nm.[3]
Injection Volume 10-20 µL.
Column Temperature Ambient or controlled (e.g., 30 °C).

Expected Results: A single, sharp peak should be observed, indicating a high degree of purity. The retention time should be consistent and reproducible.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the deuterated metabolite and to assess the degree of isotopic enrichment.

Experimental Protocol:

ParameterCondition
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Mode Full scan to determine the molecular ion, and product ion scan (for MS/MS) to confirm fragmentation patterns.

Expected Quantitative Data:

AnalyteExpected [M+H]⁺ (m/z)
Rivastigmine Metabolite (non-deuterated)166.1
This compound172.1

The mass spectrum should show a prominent peak at m/z 172.1, corresponding to the protonated molecule of this compound. The isotopic distribution will indicate the percentage of d6 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the position of the deuterium (B1214612) labels. Both ¹H and ¹³C NMR spectra are typically acquired.

Experimental Protocol:

ParameterCondition
Spectrometer 400 MHz or higher field strength spectrometer.
Solvent Deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
Nuclei ¹H and ¹³C.

Expected Spectral Data:

In the ¹H NMR spectrum of this compound, the signal corresponding to the N-dimethyl protons will be absent or significantly reduced in intensity compared to the non-deuterated analog. The remaining proton signals of the aromatic ring and the ethyl group should be consistent with the structure.

In the ¹³C NMR spectrum, the carbons directly attached to the deuterium atoms (the two methyl groups of the dimethylamino moiety) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

Data TypeExpected Observations
¹H NMR Absence or significant reduction of the N(CH₃)₂ proton signal.
¹³C NMR Triplet splitting and slight upfield shift for the -N(CD₃)₂ carbon signals.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the characterization of this compound.

ParameterMethodExpected Value
Purity HPLC-UV>98%
Molecular Weight ([M+H]⁺) Mass Spectrometry172.1 m/z
Isotopic Enrichment Mass Spectrometry>98% d6
¹H NMR Chemical Shift (N(CH₃)₂) ¹H NMRSignal absent/reduced
¹³C NMR Signal (N(CD₃)₂) ¹³C NMRTriplet, upfield shift

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic pathway, derived from established chemical principles, offers a reliable approach for its preparation. The detailed analytical methodologies are crucial for ensuring the identity, purity, and isotopic integrity of the synthesized compound, which is vital for its application as an internal standard in pharmacokinetic and drug metabolism studies. Researchers and drug development professionals can utilize this guide as a comprehensive resource for their work with Rivastigmine and its metabolites.

References

Rivastigmine decarbamylated metabolite NAP226-90-d6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Properties of Rivastigmine's Decarbamylated Metabolite: NAP226-90 and its Deuterated Analog NAP226-90-d6

Introduction

Rivastigmine (B141) is a reversible cholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic effect is predicated on increasing acetylcholine (B1216132) levels in the brain by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] The metabolism of rivastigmine is rapid and occurs primarily through cholinesterase-mediated hydrolysis, yielding its principal, decarbamylated metabolite, NAP226-90 (also known as ZNS 114-666).[1][2][4] This metabolite itself is pharmacologically active, contributing to the overall therapeutic effect.[4]

This technical guide provides a comprehensive overview of the properties of NAP226-90 and its stable isotope-labeled analog, NAP226-90-d6. The deuterated form, NAP226-90-d6, serves as an essential internal standard for the accurate quantification of NAP226-90 in biological matrices during pharmacokinetic and metabolic studies.[5] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Physicochemical Properties

NAP226-90 is a phenolic compound resulting from the hydrolysis of the carbamate (B1207046) moiety of rivastigmine.[6][7] Its deuterated analog, NAP226-90-d6, is structurally identical except for the substitution of six hydrogen atoms with deuterium, which imparts a higher molecular weight, making it distinguishable by mass spectrometry without altering its chemical behavior.[5]

PropertyNAP226-90NAP226-90-d6
Formal Name 3-[(1S)-1-(dimethylamino)ethyl]-phenol(S)-3-(1-(Dimethylamino)ethyl)phenol-d6
CAS Number 139306-10-8[6][8][9]1217706-31-4[10]
Molecular Formula C₁₀H₁₅NO[6]C₁₀H₉D₆NO[5]
Molecular Weight 165.2 g/mol [6]171.27 g/mol [5]
Purity ≥98%Not specified (typically high for use as standard)
Formulation A crystalline solid[6]Not specified
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml[6]Soluble in DMSO, PEG300, Tween-80, Saline, Corn Oil[11]
Storage -20°C[6]-80°C (up to 6 months); -20°C (up to 1 month)[11]
Stability ≥ 4 years[6]See storage conditions

Metabolic Pathway and Pharmacokinetics

Rivastigmine's metabolism is unique among cholinesterase inhibitors as it is primarily metabolized by its target enzymes, AChE and BuChE, and does not significantly involve the hepatic cytochrome P450 (CYP) isoenzyme system.[3][12][13] This minimizes the potential for drug-drug interactions.[13] The primary metabolic pathway is the hydrolysis of the carbamate bond to form NAP226-90.[1][13] This metabolite is subsequently conjugated, primarily via sulfation, and eliminated through renal excretion.[13][14] Over 97% of the administered dose is recovered in the urine as metabolites, with no parent drug detected.[13][14]

G Rivastigmine Rivastigmine Hydrolysis Cholinesterase-Mediated Hydrolysis (AChE & BuChE) Rivastigmine->Hydrolysis Primary Metabolism NAP226_90 NAP226-90 (Active Metabolite) Hydrolysis->NAP226_90 Conjugation Sulfate Conjugation (in Liver) NAP226_90->Conjugation Sulfate_Metabolite Sulfate Conjugate of NAP226-90 (Inactive) Conjugation->Sulfate_Metabolite Elimination Renal Excretion Sulfate_Metabolite->Elimination Urine Urine Elimination->Urine

Figure 1: Metabolic pathway of Rivastigmine to NAP226-90 and its subsequent elimination.

The pharmacokinetic profile of NAP226-90 has been characterized in patients with Alzheimer's disease. The metabolite has a clearance of approximately 100 L/h and a volume of distribution of 256 L.[4] In cerebrospinal fluid (CSF), NAP226-90 levels correlate well with acetylcholinesterase inhibition, with a concentration of about 5.4 µg/L required for half-maximal inhibition.[4]

Pharmacokinetic ParameterValue (for NAP226-90)SpeciesReference
Clearance (CL/F) ~100 L/hHuman[4]
Volume of Distribution (Vd/F) 256 LHuman[4]
CSF Equilibration Half-life ~0.5 hoursHuman[4]
IC₅₀ (AChE Inhibition) ~5.4 µg/L (in CSF)Human[4]

Analytical Methodology for Quantification

The simultaneous quantification of rivastigmine and its metabolite NAP226-90 in biological samples like plasma and brain homogenates is crucial for pharmacokinetic and pharmacodynamic studies. The standard method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.[15][16][17][18] In these assays, NAP226-90-d6 is the ideal internal standard for the quantification of NAP226-90.

Experimental Protocol: Sample Preparation and Analysis

The following protocol is a synthesis of methodologies described in the literature for the analysis of NAP226-90 in rat plasma and brain tissue.[15][16][19]

1. Sample Preparation (Liquid-Liquid Extraction) [15][19]

  • To a 200 µL aliquot of rat plasma or brain homogenate, add the internal standard solution (NAP226-90-d6).

  • Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water).

  • Vortex briefly and inject a portion (e.g., 25 µL) into the HPLC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • The separation is typically achieved on a C18 reversed-phase column.[15][18][19] The specific parameters can vary, but a summary of typical conditions is provided in the table below.

ParameterTypical Conditions
HPLC System Agilent 1100 series or equivalent
Column C18 column (e.g., Gemini 150 x 2.0 mm)[18]
Mobile Phase Isocratic or gradient elution with Acetonitrile and 10 mM Ammonium Hydroxide or similar buffer[15][18]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 10 - 25 µL[18]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 3000)
Ionization Mode Electrospray Ionization (ESI), Positive Mode[15][19]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Rivastigmine) m/z 251.2 → 206.1[15]
MRM Transition (NAP226-90) m/z 166.1 → 121.0 (protonated molecule)

Note: Specific m/z transitions for NAP226-90 can vary based on the instrument and adduct ion formed. The values presented are representative.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Brain Homogenate) Spike Spike with Internal Standard (NAP226-90-d6) Sample->Spike Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extract Dry Evaporation (Nitrogen Stream) Extract->Dry Reconstitute Reconstitution (in Mobile Phase) Dry->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Tandem Mass Spectrometry (ESI+, MRM Mode) Separate->Detect Data Data Acquisition & Quantification Detect->Data

Figure 2: General experimental workflow for the quantification of NAP226-90.

Method Validation

Analytical methods for quantifying NAP226-90 are validated to ensure reliability. Key validation parameters include:

  • Linearity: The method demonstrates linearity over a concentration range, for example, from 0.5 to 50 ng/mL for NAP226-90 in plasma.[16]

  • Accuracy and Precision: Intra- and inter-day precision and accuracy are typically required to be within 15%.[15][19]

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For NAP226-90, LOQs have been reported at 0.5 ng/mL in plasma and 5 pmol/g in brain tissue.[15][16][19]

  • Extraction Recovery: The efficiency of the extraction process is evaluated. For NAP226-90, recovery rates are generally high, often exceeding 90%.[19][20]

References

Rivastigmine Metabolism and the Role of Its Deuterated Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivastigmine (B141), a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases, exhibits a unique metabolic profile that distinguishes it from other cholinesterase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the metabolism of rivastigmine, focusing on its primary enzymatic pathways and the resulting metabolites. A significant portion of this document is dedicated to the quantitative aspects of rivastigmine's pharmacokinetics, with data presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the quantification of rivastigmine and its primary metabolite, as well as for the assessment of its enzymatic inhibitory activity, are provided. The role of the deuterated form of rivastigmine will also be elucidated, primarily in the context of its application in bioanalytical methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction to Rivastigmine

Rivastigmine is a parasympathomimetic agent that functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][4] Its therapeutic effect is attributed to the inhibition of these enzymes, which leads to an increased concentration of the neurotransmitter acetylcholine (B1216132) in the brain.[2][4] This enhancement of cholinergic function is crucial for cognitive processes such as memory and learning.[2] Rivastigmine is classified as a pseudo-irreversible inhibitor, forming a carbamate (B1207046) complex with the cholinesterase enzymes that is slowly hydrolyzed, resulting in sustained inhibition.[2][5]

Metabolism of Rivastigmine

The metabolism of rivastigmine is predominantly characterized by its hydrolysis mediated by its target enzymes, AChE and BuChE.[1][2] This enzymatic action cleaves the carbamate moiety of the rivastigmine molecule, yielding the decarbamylated metabolite known as NAP226-90.[1][6] This metabolic pathway is notable for its minimal reliance on the hepatic cytochrome P450 (CYP) isoenzyme system, which is a common pathway for the metabolism of many other drugs.[2] The lack of significant CYP involvement reduces the likelihood of drug-drug interactions.[2]

The primary route of elimination for rivastigmine metabolites is through renal excretion.[1][6] The major metabolite found in urine is the sulfate (B86663) conjugate of NAP226-90.[3]

Metabolic Pathway

The metabolic conversion of rivastigmine to its primary metabolite, NAP226-90, is a one-step hydrolysis reaction.

Rivastigmine_Metabolism rivastigmine Rivastigmine nap226_90 NAP226-90 (Decarbamylated Metabolite) rivastigmine->nap226_90 Hydrolysis elimination Renal Excretion (as sulfate conjugate) nap226_90->elimination cholinesterase Acetylcholinesterase & Butyrylcholinesterase

Figure 1: Metabolic Pathway of Rivastigmine.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of rivastigmine and its metabolite NAP226-90 varies depending on the route of administration. The following tables summarize key pharmacokinetic parameters from studies comparing oral capsules and transdermal patches.

Parameter3 mg Oral Capsule6 mg Oral Capsule9.5 mg/24h Transdermal Patch13.3 mg/24h Transdermal Patch
Cmax (ng/mL) 9.7 (±5.1)21.68.713.3
Tmax (h) ~1.01.48.1Not Specified
AUC (ng·h/mL) Not Specified207166Not Specified
Table 1: Pharmacokinetic Parameters of Rivastigmine (Oral vs. Transdermal).[6][7][8][9]
ParameterFollowing 3 mg Oral RivastigmineFollowing 6 mg Oral RivastigmineFollowing 9.5 mg/24h Rivastigmine Patch
Cmax (ng/mL) 3.93 (±1.1)Not SpecifiedNot Specified
Tmax (h) 1.8Not SpecifiedNot Specified
AUC (ng·h/mL) 22.9 (±5.3)Not SpecifiedNot Specified
Table 2: Pharmacokinetic Parameters of NAP226-90.[7]
Administration RouteRatio of NAP226-90 to Rivastigmine (AUC)
Oral (Capsule)1.10 - 3.15
Oral (Solution)3.49
Transdermal (Patch)0.60 - 0.72
Table 3: Ratio of Metabolite to Parent Drug Exposure.[8]

The Role of Deuterated Rivastigmine

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are often utilized in drug development to alter pharmacokinetic properties. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes.[10] In the case of rivastigmine, its deuterated form, specifically Rivastigmine-d6, has been primarily documented for its use as an internal standard in analytical methods for the quantification of rivastigmine in biological matrices such as plasma.[11]

The use of a deuterated internal standard is a common practice in mass spectrometry-based bioanalysis. Because it has a higher mass than the non-deuterated drug, it can be distinguished by the mass spectrometer, yet it behaves almost identically to the parent drug during sample preparation and chromatographic separation. This ensures accurate and precise quantification of the drug of interest.

While the therapeutic potential of deuterated drugs is an active area of research for many neurodegenerative diseases, there is currently a lack of published clinical or preclinical studies investigating deuterated rivastigmine for therapeutic purposes.[12]

Experimental Protocols

Quantification of Rivastigmine and NAP226-90 in Plasma

The following is a generalized workflow for the quantification of rivastigmine and its metabolite NAP226-90 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification_Workflow cluster_lle Liquid-Liquid Extraction Path start Plasma Sample Collection add_is Addition of Internal Standard (e.g., Deuterated Rivastigmine) start->add_is extraction Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Solvent Evaporation (if LLE is used) supernatant->evaporation hplc HPLC Separation supernatant->hplc reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms quantification Data Analysis and Quantification ms->quantification Ellmans_Method start Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) plate_prep Pipette Buffer, DTNB, and Test Compound (Rivastigmine) into 96-well plate start->plate_prep enzyme_add Add Cholinesterase Enzyme (AChE or BuChE) plate_prep->enzyme_add pre_incubation Pre-incubate to allow inhibitor-enzyme binding enzyme_add->pre_incubation reaction_start Initiate reaction by adding Substrate (ATCI or BTCI) pre_incubation->reaction_start measurement Measure absorbance at 412 nm kinetically over time reaction_start->measurement analysis Calculate % Inhibition and IC50 value measurement->analysis

References

A Technical Guide to Rivastigmine Metabolite-d6: Commercial Availability, Analysis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, analytical methodologies, and key applications of Rivastigmine metabolite-d6. This deuterated analog serves as a critical internal standard for the accurate quantification of the primary metabolite of Rivastigmine in various biological matrices.

Commercial Availability and Suppliers

This compound, also known by its chemical name (S)-3-(1-(bis(methyl-d3)amino)ethyl)phenol or 3-[(1S)-1-(Dimethylamino)ethyl]phenol-d6, is available from a range of specialized chemical suppliers. Its primary use is as an internal standard in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityNotes
Toronto Research Chemicals 3-[(1S)-1-(Dimethylamino)ethyl]phenol-d6D4817571217706-31-4C₈H₁₁D₆NO157.26>98%Deuterated metabolite of Rivastigmine.
Cayman Chemical This compound204781217706-31-4C₈H₁₁D₆NO157.26≥98%Intended for use as an internal standard.
Santa Cruz Biotechnology This compoundsc-2163011217706-31-4C₈H₁₁D₆NO157.26Not specifiedDeuterium labeled Rivastigmine metabolite.[1]
MedChemExpress This compoundHY-W020576S1217706-31-4C₈H₁₁D₆NO157.26>98%Deuterium labeled Rivastigmine metabolite.
Clearsynth This compoundCS-T-663851217706-31-4C₈H₁₁D₆NO157.26Not specifiedAlso known as NAP 226-90-d6.
Alsachim This compound41131217706-31-4C₈H₁₁D₆NO157.26Not specifiedLabelled metabolite of Rivastigmine.
Selleck Chem This compoundS6703031217706-31-4C₈H₁₁D₆NO157.26>98%Deuterium labeled Rivastigmine metabolite.

Note: Purity and other specifications should be confirmed with the supplier via the Certificate of Analysis (CoA) for the specific lot.

Physicochemical Properties

A representative Certificate of Analysis for this compound indicates the following properties:

PropertyValue
Appearance Colorless oil
Molecular Formula C₈H₁₁D₆NO
Molecular Weight 157.26
¹H-NMR Conforms to structure
Mass Spectrum Conforms to structure
Chromatographic Purity >98%
Storage Condition 2-8 °C in a well-closed container

Metabolic Pathway of Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of dementia. Its primary metabolic pathway involves hydrolysis by esterases to its decarbamylated metabolite, 3-[(1S)-1-(Dimethylamino)ethyl]phenol (also known as NAP 226-90). This metabolite is then further conjugated before excretion. The use of a deuterated internal standard of this metabolite is crucial for accurately studying the pharmacokinetics of Rivastigmine.

Rivastigmine_Metabolism Rivastigmine Rivastigmine Metabolite Rivastigmine Metabolite (NAP 226-90) Rivastigmine->Metabolite Esterase Hydrolysis Conjugates Conjugated Metabolites Metabolite->Conjugates Conjugation Excretion Renal Excretion Conjugates->Excretion

Caption: Metabolic pathway of Rivastigmine to its primary metabolite.

Experimental Protocol: Quantification of Rivastigmine and its Metabolite in Human Plasma using LC-MS/MS

The following protocol outlines a general procedure for the simultaneous determination of Rivastigmine and its primary metabolite in human plasma using this compound as an internal standard. This method is essential for pharmacokinetic and bioequivalence studies.

1. Materials and Reagents:

  • Rivastigmine reference standard

  • Rivastigmine metabolite (NAP 226-90) reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Internal Standard Solution Preparation:

  • Prepare stock solutions of Rivastigmine, its metabolite, and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water mixture (50:50, v/v).

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Rivastigmine: m/z 251.2 → 184.2

    • Rivastigmine Metabolite: m/z 166.1 → 121.1

    • This compound (IS): m/z 172.1 → 127.1

5. Data Analysis:

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of the analytes in the plasma samples from the calibration curve.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_Spike Spike with This compound Plasma->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for bioanalytical sample preparation and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the reductive amination of 3-hydroxyacetophenone with deuterated dimethylamine (B145610) (dimethylamine-d6). The resulting deuterated aminophenol is the target compound.

Synthesis_Pathway Start 3-Hydroxyacetophenone Product This compound Start->Product Reductive Amination Reagent Dimethylamine-d6 ((CD₃)₂NH) Reagent->Product Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product

Caption: Synthetic pathway for this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications and troubleshooting, it is recommended to consult the detailed technical data sheets from the suppliers and relevant scientific literature.

References

Certificate of Analysis: A Technical Guide for Rivastigmine Metabolite-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Rivastigmine metabolite-d6 (NAP 226-90-d6), an essential internal standard for the quantitative analysis of the major metabolite of Rivastigmine. This document compiles available data on its chemical and physical properties, alongside detailed experimental protocols for its analysis in biological matrices.

Compound Information

This compound is the deuterium-labeled form of (S)-3-(1-(dimethylamino)ethyl)phenol, the primary decarbamylated metabolite of the acetylcholinesterase inhibitor, Rivastigmine. Its structural similarity to the unlabeled metabolite, with the exception of the six deuterium (B1214612) atoms on the methyl groups, makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Identifier Value
Product Name Rivastigmine Metabolite D6
Chemical Name (S)-3-(1-(bis(methyl-d3)amino)ethyl)phenol
CAS Number 1217706-31-4[1]
Molecular Formula C10H9D6NO[1]
Molecular Weight 171.3 g/mol [1]

Physicochemical and Quality Control Data

The following table summarizes the available data from a representative Certificate of Analysis.[1]

Test Specification Result
Appearance --
Solubility --
¹H-NMR Conforms to structureConforms to structure[1]
Mass Spectrometry Conforms to structureConforms to structure[1]
Chromatographic Purity >90%>90%[1]
Long-term Storage Store at 2-8 °C in a well-closed container.-
Handling and Transit 25-30 °C in a well-closed container.-

Metabolic Pathway of Rivastigmine

Rivastigmine is primarily metabolized through cholinesterase-mediated hydrolysis to its inactive decarbamylated metabolite, NAP226-90. This process is a key feature of its mechanism of action and elimination. Notably, cytochrome P450 isoenzymes have minimal involvement in the metabolism of Rivastigmine.

Rivastigmine_Metabolism Rivastigmine Rivastigmine Metabolite Rivastigmine Metabolite (NAP 226-90) Rivastigmine->Metabolite Cholinesterase-mediated hydrolysis Protein_Precipitation_Workflow Start Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Add_ACN Add Acetonitrile (e.g., 300 µL) to precipitate proteins Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS System Supernatant->Analysis

References

The Prospect of Deuterated Rivastigmine: A Pharmacokinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rivastigmine (B141), a reversible cholinesterase inhibitor, is a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases. However, its pharmacokinetic profile, characterized by rapid metabolism and a short half-life, presents clinical challenges. Deuteration, the strategic substitution of hydrogen with its heavy isotope deuterium (B1214612), has emerged as a promising strategy to enhance the metabolic stability and pharmacokinetic properties of various drugs. This technical guide explores the foundational pharmacokinetic properties of rivastigmine and delves into the prospective advantages of a deuterated variant. While clinical data on deuterated rivastigmine is not publicly available, this paper synthesizes the known pharmacokinetics of rivastigmine with the established principles of the deuterium kinetic isotope effect to provide a comprehensive overview for researchers and drug development professionals.

Introduction: The Rationale for Deuterating Rivastigmine

Rivastigmine exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of acetylcholine (B1216132) in the brain.[1] Despite its efficacy, oral administration of rivastigmine is associated with a challenging side-effect profile, largely attributed to its rapid absorption and metabolism, leading to sharp peaks and troughs in plasma concentrations.[2]

The primary route of metabolism for rivastigmine is hydrolysis mediated by its target enzymes, cholinesterases, to an inactive decarbamylated metabolite.[3] This process is a key determinant of its short plasma half-life of approximately 1.5 hours.[1] The strategic placement of deuterium at metabolically vulnerable sites within the rivastigmine molecule could potentially slow down this enzymatic degradation. This is due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond leads to a slower rate of bond cleavage.[4][5] By mitigating the rate of metabolism, a deuterated version of rivastigmine could exhibit an improved pharmacokinetic profile, potentially leading to:

  • Increased half-life (t½): A longer duration of action could allow for less frequent dosing.[6]

  • Greater drug exposure (AUC): Enhanced bioavailability may lead to improved therapeutic efficacy.[6]

  • Reduced peak plasma concentrations (Cmax): A smoother pharmacokinetic profile could translate to better tolerability and fewer side effects.

  • Lower inter-individual variability: More predictable patient responses.

While several pharmaceutical companies, such as the former Auspex Pharmaceuticals and Concert Pharmaceuticals, have successfully developed and commercialized deuterated drugs by leveraging these principles, there is currently no publicly available information on the clinical development of a deuterated rivastigmine.[7][8]

Core Pharmacokinetic Properties of Rivastigmine

The following tables summarize the key pharmacokinetic parameters of non-deuterated rivastigmine across different formulations, based on available literature. This data serves as a baseline for understanding the potential impact of deuteration.

Table 1: Pharmacokinetic Parameters of Oral Rivastigmine
ParameterValueReference
Tmax (Time to Peak Concentration) ~1 hour[2]
t½ (Elimination Half-life) ~1.5 hours[1]
Absolute Bioavailability ~36-40% (3 mg dose)[2]
Protein Binding ~40%[1]
Metabolism Primarily via cholinesterase-mediated hydrolysis[3]
Excretion Mainly as metabolites in urine[3]
Table 2: Pharmacokinetic Comparison of Rivastigmine Formulations
ParameterOral Capsule (12 mg/day)Transdermal Patch (9.5 mg/24h)Reference
Cmax (Peak Plasma Concentration) 21.6 ng/mL8.7 ng/mL[2][9]
Tmax (Time to Peak Concentration) 1.4 hours8.1 hours[2][9]
AUC (Area Under the Curve) ComparableComparable[2][9]
Fluctuation Index HighLow[2]

Hypothetical Pharmacokinetic Profile of Deuterated Rivastigmine

Based on the principles of the kinetic isotope effect, a deuterated version of rivastigmine would be expected to exhibit altered pharmacokinetic parameters. The following table presents a hypothetical comparison, illustrating the potential benefits of deuteration. It is crucial to note that these are projected values and would require empirical validation through clinical studies.

Table 3: Projected Pharmacokinetic Comparison: Rivastigmine vs. Deuterated Rivastigmine
ParameterRivastigmine (Non-deuterated)Deuterated Rivastigmine (Projected)Rationale for Change
t½ (Elimination Half-life) ~1.5 hoursIncreasedSlower rate of cholinesterase-mediated hydrolysis.
AUC (Area Under the Curve) BaselineIncreasedReduced first-pass metabolism and systemic clearance.
Cmax (Peak Plasma Concentration) BaselinePotentially Lowered (with adjusted dosing)Smoother absorption and elimination profile.
Clearance (CL/F) HighDecreasedSlower metabolic breakdown.
Dosing Frequency Twice daily (oral)Potentially once daily (oral)Longer half-life would maintain therapeutic concentrations for a longer duration.

Experimental Protocols

The evaluation of the pharmacokinetic properties of a novel entity like deuterated rivastigmine would involve a series of well-defined preclinical and clinical studies.

In Vitro Metabolic Stability Assay
  • Objective: To assess the rate of metabolism of deuterated and non-deuterated rivastigmine in liver microsomes or hepatocytes.

  • Methodology:

    • Incubate deuterated and non-deuterated rivastigmine with human liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH).

    • Collect samples at various time points.

    • Quench the reaction and analyze the concentration of the parent drug using a validated LC-MS/MS method.

    • Calculate the in vitro half-life and intrinsic clearance for both compounds.

In Vivo Pharmacokinetic Study in Animals
  • Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated rivastigmine in an animal model (e.g., rats or dogs).

  • Methodology:

    • Administer a single dose of deuterated or non-deuterated rivastigmine to different groups of animals via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at predefined time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method. Deuterated rivastigmine (e.g., Rivastigmine-d6) is often used as an internal standard for the quantification of the non-deuterated form.

    • Perform non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F).

Human Pharmacokinetic Study (Phase I)
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of deuterated rivastigmine in healthy volunteers.

  • Methodology:

    • Conduct a single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy subjects.

    • Administer the deuterated drug and collect serial blood and urine samples.

    • Analyze the samples for drug and metabolite concentrations.

    • Characterize the full pharmacokinetic profile and assess dose-proportionality.

Visualizations

Signaling Pathway of Rivastigmine

Rivastigmine_Mechanism cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptors ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate BuChE->Choline BuChE->Acetate Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

Caption: Mechanism of action of Rivastigmine in the cholinergic synapse.

Experimental Workflow for Comparative Pharmacokinetic Study

PK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Phase I) DrugAdmin Drug Administration (Rivastigmine vs. Deuterated Rivastigmine) to Animal Models BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis HumanDosing Dosing in Healthy Volunteers (Single & Multiple Ascending Doses) PK_Analysis->HumanDosing Inform Dosing for Clinical Trials ClinicalSampling Blood & Urine Collection HumanDosing->ClinicalSampling Bioanalysis Bioanalytical Quantification ClinicalSampling->Bioanalysis PK_PD_Modeling PK/PD Modeling & Safety Assessment Bioanalysis->PK_PD_Modeling

Caption: Workflow for a comparative pharmacokinetic study of deuterated vs. non-deuterated rivastigmine.

Logical Relationship of Deuteration and Pharmacokinetic Improvement

Deuteration_Effect Deuteration Deuteration of Rivastigmine KIE Kinetic Isotope Effect (Stronger C-D Bond) Deuteration->KIE SlowedMetabolism Slower Cholinesterase-Mediated Metabolism KIE->SlowedMetabolism PK_Improvement Improved Pharmacokinetic Profile SlowedMetabolism->PK_Improvement ClinicalBenefits Potential Clinical Benefits (e.g., Reduced Dosing Frequency, Improved Tolerability) PK_Improvement->ClinicalBenefits

Caption: The logical progression from deuteration to potential clinical benefits for rivastigmine.

Conclusion

While the therapeutic potential of a deuterated form of rivastigmine remains to be clinically evaluated, the foundational principles of deuteration chemistry strongly suggest that such a modification could lead to a significantly improved pharmacokinetic profile. By mitigating the rapid metabolism that characterizes the parent drug, a deuterated analog could offer a longer half-life, greater systemic exposure, and a smoother plasma concentration curve. These enhancements could translate into a more favorable dosing regimen and a better-tolerated treatment for patients with Alzheimer's and Parkinson's disease-related dementia. Further research and development in this area are warranted to explore the full clinical potential of deuterated rivastigmine.

References

Methodological & Application

Application Note: High-Throughput Quantification of Rivastigmine and its d6-Metabolite in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rivastigmine and its deuterated internal standard (IS), Rivastigmine-d6, in human plasma. The described protocol employs a simple protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analytical run time. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rivastigmine is a parasympathomimetic agent that acts as a reversible cholinesterase inhibitor.[1] It is primarily used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2] Accurate and reliable quantification of Rivastigmine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as Rivastigmine-d6, is essential for correcting for matrix effects and variability during sample processing and analysis, thereby ensuring the accuracy and precision of the results.[5][6] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the analysis of Rivastigmine and Rivastigmine-d6 in human plasma.

Experimental

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard Solutions

Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of Rivastigmine tartrate and Rivastigmine-d6 in methanol to obtain final concentrations of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Rivastigmine stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rivastigmine-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL Rivastigmine-d6 in acetonitrile) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A typical isocratic or gradient elution can be employed for the chromatographic separation.

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 2-3 minutes

A gradient can be optimized to ensure baseline separation from endogenous plasma components.

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization mode with selected reaction monitoring (SRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 3500 V
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Nitrogen
SRM Transitions

The following SRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Rivastigmine251.2206.120015
Rivastigmine251.286.2200-
Rivastigmine-d6257.2212.120015

Note: The collision energy for the second Rivastigmine transition may need to be optimized on the specific instrument used.

Data Analysis

Peak areas of Rivastigmine and Rivastigmine-d6 are integrated using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Rivastigmine to Rivastigmine-d6 against the nominal concentration of the calibration standards. The concentration of Rivastigmine in the QC and unknown samples is determined from the linear regression of the calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%
Accuracy and Precision Within-run and between-run accuracy (RE%) and precision (CV%) within ±15% (±20% at LLOQ)[7]
Recovery Consistent and reproducible across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and processing conditions

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (SRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

Logical Relationship of Method Development Steps

method_development cluster_lit_review Literature Review & Analyte Properties cluster_ms_optimization Mass Spectrometry Optimization cluster_lc_optimization Chromatography Optimization cluster_sample_prep_dev Sample Preparation Development cluster_validation Method Validation lit_review Review Existing Methods infusion Direct Infusion of Analyte & IS lit_review->infusion column_selection Column Selection (e.g., C18) lit_review->column_selection extraction_method Choose Extraction Method (PPT, LLE, SPE) lit_review->extraction_method properties Assess Physicochemical Properties (pKa, logP) properties->column_selection properties->extraction_method select_precursor Select Precursor Ions (Q1) infusion->select_precursor optimize_product Optimize Product Ions (Q3) & Collision Energy select_precursor->optimize_product mobile_phase Mobile Phase Selection & Gradient Optimization optimize_product->mobile_phase column_selection->mobile_phase flow_rate Flow Rate & Temperature Optimization mobile_phase->flow_rate optimize_params Optimize Parameters (e.g., solvent ratio) flow_rate->optimize_params extraction_method->optimize_params validation Perform Full Validation (FDA/EMA Guidelines) optimize_params->validation

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rivastigmine and its deuterated internal standard in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and research laboratories. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is critical for pharmacokinetic and therapeutic drug monitoring applications.

References

Application Note: Quantification of Rivastigmine in Human Plasma using Rivastigmine Metabolite-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Rivastigmine in human plasma samples. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, employing Rivastigmine metabolite-d6 as a stable, isotopically labeled internal standard to ensure high accuracy and precision. The protocol outlines procedures for sample preparation via protein precipitation, followed by chromatographic separation and mass spectrometric detection. This robust method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rivastigmine.

Introduction

Rivastigmine is a carbamate (B1207046) inhibitor of acetylcholinesterase that is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Accurate quantification of Rivastigmine in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability. This document provides a comprehensive methodology for the reliable determination of Rivastigmine in plasma.

Experimental Protocols

Materials and Reagents
  • Rivastigmine reference standard

  • This compound (Internal Standard, IS)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • A standard HPLC system capable of gradient elution

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 2 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rivastigmine251.2206.115
This compound (IS)257.2212.115
Note: The MRM transition for this compound is a hypothetical value based on the addition of 6 daltons to the parent and a corresponding shift in the fragment ion. Actual values must be determined experimentally.

Data Presentation

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Pass
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Pass
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%Pass

Table 3: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (% RSD)Intra-day Accuracy (% Bias)Inter-day Precision (% RSD)Inter-day Accuracy (% Bias)
LLOQ0.18.55.210.17.8
Low0.36.23.17.54.9
Medium154.8-1.55.9-0.8
High403.5-2.34.2-1.7
Note: The data presented in Tables 2 and 3 are representative and should be confirmed during in-house validation.

Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is vortex1 Vortex (30s) add_is->vortex1 protein_precipitation Protein Precipitation (300 µL Acetonitrile) vortex1->protein_precipitation vortex2 Vortex (2 min) protein_precipitation->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for Plasma Sample Preparation and Analysis.

logical_relationship rivastigmine Rivastigmine (Analyte) sample_prep Sample Preparation (Protein Precipitation) rivastigmine->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Quantification ratio->quantification

Caption: Rationale for using an internal standard in quantitative analysis.

Application Note: Quantitative Analysis of Rivastigmine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Rivastigmine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Rivastigmine-d6, ensures high accuracy and precision. The described protocol includes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Rivastigmine.

Introduction

Rivastigmine is a carbamate (B1207046) inhibitor of acetylcholinesterase used for the treatment of mild to moderate dementia of the Alzheimer's type. Accurate and reliable quantification of Rivastigmine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of Rivastigmine in human plasma using an LC-MS/MS method, which is highly selective and sensitive. The use of a deuterated internal standard (Rivastigmine-d6) minimizes matrix effects and compensates for variability during sample processing and injection.

Experimental

2.1. Materials and Reagents

  • Rivastigmine tartrate (purity ≥ 98%)

  • Rivastigmine-d6 (isotopic purity ≥ 98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

2.3. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Rivastigmine and Rivastigmine-d6 in methanol.

  • Working Standard Solutions: Serially dilute the Rivastigmine stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rivastigmine-d6 stock solution with 50:50 (v/v) acetonitrile/water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 50 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL).

2.4. Sample Preparation Protocol

  • Label polypropylene (B1209903) tubes for each standard, QC, and unknown sample.

  • Add 100 µL of plasma sample to the corresponding tube.

  • Add 25 µL of the 100 ng/mL Rivastigmine-d6 internal standard working solution to all tubes except for the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 4.0 min

3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Rivastigmine251.2206.110020
Rivastigmine-d6257.2212.110020

Method Validation Summary

The method was validated according to regulatory guidelines. The following performance characteristics were evaluated.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 50 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15% of nominal values
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Data Analysis

The concentration of Rivastigmine in each sample was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Rivastigmine-d6 IS Plasma->Add_IS PPT 3. Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex 4. Vortex Mix PPT->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Injection 7. Inject into LC-MS/MS Supernatant->Injection Chromatography 8. Chromatographic Separation (C18) Injection->Chromatography Detection 9. MS/MS Detection (MRM) Chromatography->Detection Integration 10. Peak Integration Detection->Integration Calibration 11. Calibration Curve (Peak Area Ratio) Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantitative analysis of Rivastigmine in human plasma.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Rivastigmine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a clinical or research setting. The method meets the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies.

Application Notes and Protocols for the Analysis of Rivastigmine in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivastigmine (B141) is a reversible cholinesterase inhibitor that is approved for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The quantification of Rivastigmine in brain tissue is crucial for pharmacokinetic studies, drug development, and understanding its therapeutic and toxic effects. This document provides detailed application notes and protocols for the sample preparation of Rivastigmine in brain tissue for analysis by various chromatographic methods.

Sample Preparation Methodologies

The complex nature of brain tissue, with its high lipid and protein content, necessitates robust sample preparation to ensure accurate and reproducible quantification of Rivastigmine.[1][2] The most common techniques employed are tissue homogenization followed by protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

1. Brain Tissue Homogenization

The initial and critical step in preparing brain tissue for analysis is homogenization. This process breaks down the tissue structure, disrupts cells, and releases the analyte of interest into a liquid medium, creating a uniform suspension known as a homogenate.

  • Principle: Mechanical forces are applied to the tissue in a suitable buffer to create a uniform suspension. Common methods include using a Potter-Elvehjem homogenizer, bead beaters, or ultrasonicators.[3][4]

  • Considerations: The choice of homogenization buffer is important and is often a simple aqueous solution like phosphate-buffered saline (PBS) or a sucrose (B13894) solution to maintain osmotic stability.[5][6][7] The ratio of tissue to buffer is typically controlled to create a specific percentage (w/v) of homogenate, often 10%.[5][8] Performing the homogenization on ice is crucial to minimize enzymatic degradation of the analyte.[9]

2. Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples.[1][10]

  • Principle: A water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the brain homogenate.[5][10] This alters the dielectric constant of the solution, causing proteins to denature and precipitate. The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is collected for analysis.

  • Advantages: The method is simple, fast, and cost-effective.[10]

  • Disadvantages: It may not provide the cleanest extracts, and the potential for matrix effects and ion suppression in mass spectrometry-based analyses can be higher compared to other techniques.[1]

3. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

  • Principle: The brain homogenate (aqueous phase) is mixed with an immiscible organic solvent. Rivastigmine, being a relatively nonpolar molecule, partitions into the organic phase, leaving more polar interfering substances in the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. Common extraction solvents for Rivastigmine include ethyl acetate (B1210297) and tert-butyl methyl ether (TBME).[5][9][11]

  • Advantages: LLE can provide cleaner extracts than protein precipitation.

  • Disadvantages: The technique can be more time-consuming and may involve the use of larger volumes of organic solvents.

4. Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts.

  • Principle: The brain homogenate is passed through a solid sorbent bed packed in a cartridge. Rivastigmine is retained on the sorbent while other matrix components are washed away. The analyte is then eluted with a small volume of a strong organic solvent.

  • Advantages: SPE offers high selectivity and can significantly reduce matrix effects, leading to improved analytical sensitivity.[1]

  • Disadvantages: Method development can be more complex and time-consuming, and the cost per sample is generally higher than for PPT or LLE.[1]

Detailed Experimental Protocols

Protocol 1: Brain Tissue Homogenization

  • Excise the brain tissue and wash it twice with ice-cold saline to remove any blood or adhering tissues.[9]

  • Weigh the tissue and place it in a suitable homogenization tube.[12]

  • Add a predetermined volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired tissue concentration (e.g., 10% w/v).[5][8]

  • Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem or bead beater) on ice until a uniform suspension is obtained.[3][6][7]

  • Store the resulting brain homogenate at -70°C until analysis.[5][9]

Protocol 2: Protein Precipitation (PPT)

  • Pipette an aliquot (e.g., 500 µL) of the brain homogenate into a microcentrifuge tube.[5]

  • Add an appropriate volume of an internal standard solution and vortex briefly.[8]

  • Add a cold protein precipitating agent, such as a 1:1 (v/v) mixture of acetonitrile and methanol, typically in a 1:1 or 1:2 ratio of homogenate to solvent.[5][8]

  • Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.[5][8]

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) at a low temperature (e.g., -10°C) for 10 minutes.[5][8]

  • Carefully transfer the clear supernatant to a clean vial for injection into the analytical system.[5][8]

Protocol 3: Liquid-Liquid Extraction (LLE)

  • To an aliquot of brain homogenate (e.g., 100 µL), add the internal standard solution and vortex.

  • Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate or tert-butyl methyl ether (TBME) (e.g., 1 mL).[5][9][11]

  • Vortex the mixture for an extended period (e.g., 10 minutes) to ensure efficient extraction.[5]

  • Centrifuge the sample to separate the aqueous and organic layers (e.g., 10,000 rpm for 5 minutes).[5]

  • Transfer the organic supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.[5]

  • Reconstitute the residue in a suitable mobile phase for analysis.

Data Summary

The following table summarizes quantitative data from various studies on Rivastigmine analysis in brain tissue.

ParameterMethodBrain MatrixValueReference
Recovery Protein PrecipitationRat Brain99.03% - 102.24%[5]
Protein PrecipitationRat Brain93.42% - 108.39%[10]
Liquid-Liquid ExtractionRat Brain> 60%[11]
Lower Limit of Quantification (LLOQ) HPLC-FluorescenceRat Brain10 ng/mL[5][13]
HPLC-UVRat Brain75 ng/mL[10]
HPLC-MS/MSRat Brain0.2 ng/mL[11]
HPLC-UVRat Brain1.1 ng/mL[14]
Linearity Range HPLC-UVRat Brain75 - 3000 ng/mL[10]

Visualizations

G Workflow for Protein Precipitation cluster_0 Sample Preparation BrainTissue Brain Tissue Homogenization Homogenization (e.g., in PBS) BrainTissue->Homogenization BrainHomogenate Brain Homogenate (10% w/v) Homogenization->BrainHomogenate AddIS Add Internal Standard BrainHomogenate->AddIS PPT Add Cold Acetonitrile/Methanol (1:1 v/v) AddIS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge (10,000 rpm, -10°C, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis G Workflow for Liquid-Liquid Extraction cluster_1 Sample Preparation BrainHomogenate Brain Homogenate AddIS Add Internal Standard BrainHomogenate->AddIS LLE Add Ethyl Acetate & Vortex AddIS->LLE Centrifuge Centrifuge to Separate Layers LLE->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application of Rivastigmine Metabolite-d6 in Alzheimer's Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivastigmine (B141), a cholinesterase inhibitor, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease. It functions by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine (B1216132) in the brain and enhanced cholinergic neurotransmission. The primary route of metabolism for rivastigmine is hydrolysis by these esterases to its decarbamylated metabolite, (S)-3-[1-(dimethylamino)ethyl]phenol, also known as NAP 226-90. This metabolite is pharmacologically inactive.

In the realm of Alzheimer's disease research and drug development, accurate quantification of rivastigmine and its main metabolite, NAP 226-90, in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The use of stable isotope-labeled internal standards, such as Rivastigmine metabolite-d6 (NAP 226-90-d6), is the gold standard for such bioanalytical assays, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard, being chemically identical to the analyte, co-elutes and experiences the same extraction efficiency and matrix effects, thereby ensuring the highest degree of accuracy and precision in quantification.

These application notes provide detailed protocols and data for the use of this compound as an internal standard in the quantification of NAP 226-90, alongside rivastigmine, in biological samples for Alzheimer's disease research.

Application Notes

Primary Application: Internal Standard for the Quantitative Analysis of Rivastigmine Metabolite (NAP 226-90).

This compound is an indispensable tool for researchers and scientists engaged in the preclinical and clinical development of rivastigmine or related compounds for Alzheimer's disease. Its primary application is as an internal standard (IS) in bioanalytical methods to accurately quantify the concentration of the major rivastigmine metabolite, NAP 226-90, in various biological matrices such as plasma, serum, and cerebrospinal fluid (CSF).

Key Advantages of Using this compound:

  • Enhanced Accuracy and Precision: By mimicking the analyte's behavior during sample preparation and analysis, it effectively corrects for variability, leading to more reliable data.

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. As the deuterated standard is affected similarly to the analyte, it allows for accurate correction of these effects.

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard increases the ruggedness and reproducibility of the analytical method.

  • Compliance with Regulatory Guidelines: Regulatory agencies such as the FDA and EMA recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in human plasma using their respective deuterated internal standards has been described.[1] The following protocol is based on this established methodology.

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of rivastigmine and NAP 226-90 from human plasma.

Materials:

  • Human plasma samples

  • Rivastigmine and NAP 226-90 reference standards

  • Rivastigmine-d6 and this compound (NAP 226-90-d6) internal standard solutions

  • Methyl-tert-butyl ether (MTBE)

  • Propionic anhydride (B1165640)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Formic acid solution

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To a 1 mL aliquot of human plasma, add the internal standard solutions (Rivastigmine-d6 and NAP 226-90-d6).

  • Add 200 µL of 0.1 M NaOH to basify the plasma sample.

  • Add 50 µL of a 10% solution of propionic anhydride in MTBE for the derivatization of NAP 226-90.

  • Add 5 mL of MTBE.

  • Vortex the mixture for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Inject a 20 µL aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions:

  • Column: Purospher Star RP-18 (55 mm x 2 mm, 3 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components. For example:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.5 min: Hold at 5% A

    • 3.5-4.0 min: Return to 95% A

    • 4.0-5.0 min: Column re-equilibration

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific mass transitions for the analytes and their deuterated internal standards should be optimized on the instrument. The following are representative transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rivastigmine251.2206.2
Rivastigmine-d6257.2212.2
NAP 226-90 (derivatized)222.286.1
NAP 226-90-d6 (derivatized)228.292.1

Note: The derivatization of NAP 226-90 with propionic anhydride adds a propionyl group, hence the change in mass.

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for the simultaneous determination of rivastigmine and NAP 226-90.[1]

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Rivastigmine0.200 - 30.0> 0.99
NAP 226-900.200 - 30.0> 0.99
Table 2: Precision and Accuracy Data
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Rivastigmine LLOQ0.200≤ 15± 15≤ 15± 15
Low0.600≤ 15± 15≤ 15± 15
Medium15.0≤ 15± 15≤ 15± 15
High24.0≤ 15± 15≤ 15± 15
NAP 226-90 LLOQ0.200≤ 15± 15≤ 15± 15
Low0.600≤ 15± 15≤ 15± 15
Medium15.0≤ 15± 15≤ 15± 15
High24.0≤ 15± 15≤ 15± 15

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Mandatory Visualizations

Metabolic Pathway of Rivastigmine

Rivastigmine Rivastigmine Metabolite NAP 226-90 (Inactive Metabolite) Rivastigmine->Metabolite Cholinesterase-mediated hydrolysis Excretion Renal Excretion (Sulfate Conjugate) Metabolite->Excretion Conjugation

Caption: Metabolic pathway of Rivastigmine.

Experimental Workflow for Pharmacokinetic Analysis

start Start: Biological Sample Collection (e.g., Plasma) add_is Addition of Internal Standards (Rivastigmine-d6 & NAP 226-90-d6) start->add_is extraction Liquid-Liquid Extraction & Derivatization add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data Data Acquisition & Processing (Analyte/IS Peak Area Ratios) lc_ms->data quant Quantification using Calibration Curve data->quant end End: Pharmacokinetic Parameter Determination quant->end

Caption: Experimental workflow for pharmacokinetic analysis.

References

Application Notes and Protocols for Bioanalytical Method Validation of Rivastigmine using a d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the validation of a bioanalytical method for the quantification of Rivastigmine in human plasma using a deuterated internal standard (Rivastigmine-d6) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reliable method suitable for pharmacokinetic and other clinical studies, in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

The use of a stable isotope-labeled internal standard, such as Rivastigmine-d6, is highly recommended for quantitative bioanalysis.[4][5] A deuterated internal standard closely mimics the analyte's chemical and physical properties during sample preparation and analysis, which effectively compensates for variability in extraction recovery, matrix effects, and instrument response.[4][6][7] This leads to enhanced accuracy, precision, and overall robustness of the analytical method.

Experimental Protocols

Materials and Reagents
  • Analytes: Rivastigmine and Rivastigmine-d6 (Internal Standard, IS)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Chemicals and Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (deionized, 18.2 MΩ·cm)

    • Ammonium acetate (B1210297) (analytical grade)

Instrumentation and Chromatographic Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Rivastigmine251.2206.120015
Rivastigmine-d6 (IS)257.2212.120015
Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rivastigmine and Rivastigmine-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the Rivastigmine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Rivastigmine-d6 in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

G

Bioanalytical Method Validation Procedures

The method validation will be performed according to the FDA and ICH M10 guidelines.[1][3]

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources to investigate for potential interferences at the retention times of Rivastigmine and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for Rivastigmine and less than 5% for the internal standard.

Linearity and Range
  • Protocol: Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels of Rivastigmine. The curve should be analyzed in triplicate on three different days.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Table 3: Calibration Curve Linearity

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
0.1 (LLOQ)0.105105.08.5
0.20.19899.06.2
0.50.510102.04.8
2.02.05102.53.1
8.07.9599.42.5
16.015.898.82.1
20.0 (ULOQ)19.999.51.8
Accuracy and Precision
  • Protocol: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates on three separate days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1108.29.8105.512.3
Low0.398.77.1101.28.5
Medium10.0102.54.5103.15.6
High18.099.13.299.84.1
Matrix Effect
  • Protocol: Analyze blank plasma from at least six different sources. Post-extraction, spike the samples with Rivastigmine and IS at low and high concentration levels. Compare the peak areas to those of neat solutions at the same concentrations.

  • Acceptance Criteria: The matrix factor (ratio of the peak area in the presence of matrix to the peak area in the absence of matrix) should have a %CV of ≤ 15%.

Recovery
  • Protocol: Compare the peak areas of Rivastigmine and IS from extracted plasma samples (at low, medium, and high QC levels) to those of post-extraction spiked samples.

  • Acceptance Criteria: The recovery should be consistent, precise, and reproducible. While 100% recovery is not required, consistency is key.[8]

Table 5: Extraction Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
Low88.56.295.18.9
High91.24.898.36.5
Stability
  • Protocol: Evaluate the stability of Rivastigmine in plasma under various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80 °C for a period exceeding the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: In the autosampler at a specified temperature for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 6: Stability of Rivastigmine in Human Plasma

Stability TestStorage ConditionDurationMean % Change from Nominal
Freeze-Thaw3 cycles (-80°C to RT)--4.8
Bench-TopRoom Temperature4 hours-2.5
Long-Term-80 °C90 days-6.1
Autosampler10 °C24 hours-3.2

G

Conclusion

The described bioanalytical method for the determination of Rivastigmine in human plasma using Rivastigmine-d6 as an internal standard is selective, linear, accurate, precise, and stable. This validated method is suitable for the quantitative analysis of Rivastigmine in clinical and pharmacokinetic studies, ensuring the generation of reliable and reproducible data that meets regulatory requirements. The use of a deuterated internal standard is a critical component of this method's robustness, effectively mitigating potential analytical variabilities.

References

Application Notes and Protocols for the Quantification of Rivastigmine Metabolite-d6 using MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. Its major metabolite, NAP 226-90, is pharmacologically active and contributes to the overall therapeutic effect. Accurate quantification of Rivastigmine and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Rivastigmine metabolite-d6 (NAP 226-90-d6), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the quantification of this compound using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS-based quantification of Rivastigmine and its primary metabolite, NAP 226-90. This data is essential for method validation and ensuring the accuracy and precision of the analytical method.

Table 1: MRM Transitions for Rivastigmine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Rivastigmine251.3206.0Positive
Rivastigmine-d6 (Internal Standard)257.1206.0[]Positive
NAP 226-90166.0121.0[2]Positive
This compound (NAP 226-90-d6) (Internal Standard) 172.2 (Predicted) 127.0 (Predicted) Positive

Note: The MRM transition for this compound (NAP 226-90-d6) is predicted based on the mass shift from the non-deuterated form, as explicit experimental data was not found in the surveyed literature.

Table 2: Within-Run and Between-Run Accuracy and Precision for NAP 226-90 Quantification

Quality Control SampleNominal Concentration (ng/mL)Within-Run Accuracy (%)Within-Run Precision (%CV)Between-Run Accuracy (%)Between-Run Precision (%CV)
LLOQ0.598.111.3198.14.53
Low QC1.599.19.85102.17.78
Medium QC25105.810.1196.73.44
High QC40101.59.9299.85.67

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocols

This section provides a detailed methodology for the quantification of Rivastigmine and its metabolite in biological matrices.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Rivastigmine and its metabolites from plasma samples.

Materials:

  • Human or rat plasma samples

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Internal Standard Spiking Solution (this compound in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution (containing this compound) to each plasma sample.

  • Add 200 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS (B15284909) analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

  • Column: Gemini C18, 150 x 2.0 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-1.0 min: 30% B

    • 1.0-3.0 min: 30-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-6.0 min: 30% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Collision Gas: Nitrogen

  • Curtain Gas: 20 psi

  • MRM Transitions: Refer to Table 1.

  • Dwell Time: 150 ms per transition

Diagrams

Experimental Workflow

experimental_workflow sample_collection Plasma Sample Collection is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking protein_precipitation Protein Precipitation (Methanol) is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Analytes

analyte_relationship rivastigmine Rivastigmine metabolism Metabolism (Cholinesterase-mediated hydrolysis) rivastigmine->metabolism rivastigmine_d6 Rivastigmine-d6 (Internal Standard for Parent Drug) nap22690 NAP 226-90 (Active Metabolite) metabolism->nap22690 nap22690_d6 NAP 226-90-d6 (Internal Standard for Metabolite)

Caption: Relationship between Rivastigmine, its metabolite, and their deuterated internal standards.

References

Application Notes and Protocols: Quantification of Rivastigmine Metabolite (NAP 226-90) in Cerebrospinal Fluid using Rivastigmine Metabolite-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rivastigmine (B141) is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Monitoring the levels of its major metabolite, NAP 226-90, in cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies and for understanding its central nervous system effects. The concentration of rivastigmine in CSF is often below the quantification limit of many assays; however, its metabolite, NAP 226-90, reaches quantifiable concentrations.[1][2] This document provides a detailed protocol for the quantification of NAP 226-90 in human CSF using a stable isotope-labeled internal standard, Rivastigmine metabolite-d6 (NAP 226-90-d6), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method involves the extraction of NAP 226-90 and the internal standard, NAP 226-90-d6, from CSF samples, followed by chromatographic separation and detection using a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

  • Rivastigmine metabolite (NAP 226-90) standard

  • This compound (NAP 226-90-d6) internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human cerebrospinal fluid (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

  • Microcentrifuge tubes

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve NAP 226-90 and NAP 226-90-d6 in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Serially dilute the primary stock solution of NAP 226-90 with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the primary stock solution of NAP 226-90-d6 with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw CSF samples on ice.

    • To 200 µL of CSF, add 20 µL of the internal standard working solution (100 ng/mL).

    • Vortex mix for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated CSF sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.

Tandem Mass Spectrometry (MS/MS)

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions NAP 226-90: m/z 166.1 → 121.1 NAP 226-90-d6: m/z 172.1 → 127.1 (Predicted)
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation

Calibration Curve and Quality Control
AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
NAP 226-90CSF0.1 - 500.1< 15%85-115%

Note: The above data is representative and should be established during in-house validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis csf_sample CSF Sample (200 µL) add_is Add IS (NAP 226-90-d6) csf_sample->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction vortex->spe elute Elute spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for CSF sample analysis.

Analyte and Internal Standard Relationship

logic_diagram analyte NAP 226-90 (Analyte) extraction Extraction & Ionization analyte->extraction is NAP 226-90-d6 (Internal Standard) is->extraction lcms LC-MS/MS Detection extraction->lcms ratio Peak Area Ratio (Analyte/IS) lcms->ratio quant Quantification ratio->quant

References

Application Notes and Protocols: In Vitro Drug Metabolism Studies with Rivastigmine and its Deuterated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Its primary metabolic pathway is hydrolysis mediated by cholinesterases to the decarbamylated metabolite, NAP226-90. Notably, cytochrome P450 (CYP) enzymes are minimally involved in its metabolism.[1] The exploration of deuterated analogs of drugs is a strategic approach in medicinal chemistry to enhance metabolic stability by leveraging the kinetic isotope effect. This document provides detailed protocols for in vitro studies to assess and compare the metabolism of Rivastigmine and a hypothetical deuterated analog.

Quantitative Data Summary

The following tables summarize key in vitro data for Rivastigmine. Data for the deuterated metabolite is illustrative, based on the expected increase in metabolic stability due to the kinetic isotope effect, and would require experimental verification.

Table 1: Cholinesterase Inhibition

CompoundTarget EnzymeIC50 (nM)
RivastigmineAcetylcholinesterase (AChE)4.3 - 4150
Butyrylcholinesterase (BuChE)31 - 37
Deuterated RivastigmineAcetylcholinesterase (AChE)Expected to be similar to Rivastigmine
Butyrylcholinesterase (BuChE)Expected to be similar to Rivastigmine

IC50 values for Rivastigmine can vary depending on experimental conditions.[2]

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (Illustrative)

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rivastigmine> 60< 10
Deuterated RivastigmineSignificantly > 60Significantly < 10

This data is illustrative. Since Rivastigmine's primary metabolism is not hepatic via CYPs, high stability is expected in liver microsomes.[1] A deuterated version would be expected to show even greater stability.

Table 3: Plasma Protein Binding

CompoundProtein Binding (%)
Rivastigmine~40%
Deuterated RivastigmineExpected to be similar to Rivastigmine

Rivastigmine has low plasma protein binding.[1]

Experimental Protocols

Protocol 2.1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of a compound in a hepatic model. While Rivastigmine is primarily metabolized by cholinesterases, this assay is a standard preliminary screening step.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Rivastigmine and its deuterated analog.

Materials:

  • Test compounds (Rivastigmine and deuterated Rivastigmine, 1 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw cryopreserved HLMs on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compounds.

  • Pre-incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions to their respective wells. Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells and add it to a quenching solution (ACN with internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear portion of this curve to get the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

Protocol 2.2: Cholinesterase-Mediated Hydrolysis Assay

This assay directly measures the primary metabolic pathway of Rivastigmine.

Objective: To determine the rate of hydrolysis of Rivastigmine and its deuterated analog by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Test compounds (Rivastigmine and deuterated Rivastigmine)

  • Human recombinant AChE and BuChE

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BuChE

  • Phosphate buffer (pH 7.7)

  • 96-well plate reader (spectrophotometer)

Procedure:

  • Preparation: Prepare solutions of test compounds, enzymes, DTNB, and substrates in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the respective enzyme (AChE or BuChE).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to each well to start the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow product.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of enzyme inhibition relative to a control with no inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2.3: LC-MS/MS Method for Quantification of Rivastigmine and NAP226-90

Objective: To quantify the concentrations of Rivastigmine and its primary metabolite, NAP226-90, in in vitro samples.

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

Procedure:

  • Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction of the in vitro samples.

  • Chromatographic Separation:

    • Use a gradient elution with the mobile phases to separate Rivastigmine, NAP226-90, and the internal standard.

    • Set a suitable flow rate and column temperature.

  • Mass Spectrometric Detection:

    • Use positive ion electrospray ionization (ESI+).

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Determine the specific precursor-to-product ion transitions for each analyte and the internal standard. For Rivastigmine, a common transition is m/z 251.2 -> 206.1.[3]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

Visualizations

Rivastigmine_Metabolism Rivastigmine Rivastigmine Metabolite NAP226-90 (Decarbamylated Metabolite) Rivastigmine->Metabolite Cholinesterase- mediated Hydrolysis Conjugate Sulfate Conjugate Metabolite->Conjugate Sulfation Excretion Renal Excretion Conjugate->Excretion

Caption: Metabolic Pathway of Rivastigmine.

In_Vitro_Workflow prep Prepare Microsomes, Test Compounds, and NADPH System incubate Incubate at 37°C prep->incubate initiate Initiate Reaction with NADPH incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

References

Troubleshooting & Optimization

Overcoming ion suppression in Rivastigmine LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Rivastigmine (B141). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Rivastigmine LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where the signal of the target analyte, Rivastigmine, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, brain tissue).[1][2] These interfering components, such as phospholipids (B1166683), salts, and metabolites, compete with Rivastigmine for ionization in the MS source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3][4] Given the need for high sensitivity in pharmacokinetic and bioequivalence studies, where Rivastigmine concentrations can be very low (sub-ng/mL), addressing ion suppression is critical for reliable data.[5][6]

Q2: What are the primary causes of ion suppression in biological samples like plasma?

A2: The primary causes are endogenous matrix components that are not adequately removed during sample preparation.[4][7] For plasma samples, phospholipids are a major contributor to ion suppression because they are abundant and often co-extract with the analyte of interest.[3] Other sources include proteins, salts from buffers, and formulation excipients.[4] These substances can alter the physical properties (e.g., surface tension, viscosity) of the droplets in the electrospray ionization (ESI) source, hindering the efficient generation of gas-phase analyte ions.[2]

Q3: How can I determine if my Rivastigmine analysis is affected by ion suppression?

A3: A common method is the post-column infusion experiment.[4] In this setup, a constant flow of Rivastigmine solution is infused into the LC flow path after the analytical column, while a blank, extracted matrix sample is injected. A dip in the constant Rivastigmine signal where matrix components elute indicates a region of ion suppression.[4] Another method is to compare the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the same analyte in a neat solvent. A significantly lower response in the matrix sample confirms the presence of ion suppression.

Q4: Which sample preparation technique is best for minimizing ion suppression for Rivastigmine?

A4: While Protein Precipitation (PP) is simple, it is often insufficient for removing phospholipids and may lead to significant matrix effects.[8] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts with fewer matrix effects and minimum ion suppression.[1][3][9][10] LLE, using solvents like a diethyl ether/dichloromethane mixture or 1-butanol/n-hexane, has been successfully used to extract Rivastigmine with good recovery and reduced interference.[11][12] SPE provides high selectivity but may require more extensive method development.[6][10]

Q5: Is a stable isotope-labeled (SIL) internal standard necessary for Rivastigmine analysis?

A5: While not strictly mandatory, using a SIL internal standard (IS), such as Rivastigmine-d6, is highly recommended.[13] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[1] By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise quantification.[14] If a SIL-IS is unavailable, a structural analog like Donepezil or Escitalopram can be used, but it may not compensate for ion suppression as effectively.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Rivastigmine LC-MS/MS analysis.

Problem 1: Low or Inconsistent Rivastigmine Signal Intensity
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering matrix components, especially phospholipids.[1][3] 2. Optimize Chromatography: Adjust the LC gradient to separate Rivastigmine from the regions of ion suppression. Often, interferences elute early (at the solvent front) or late in the gradient.[15] Changing the organic modifier (e.g., acetonitrile (B52724) to methanol) can also alter selectivity.[16] 3. Reduce Matrix Load: Dilute the final sample extract if sensitivity allows. This reduces the concentration of interfering compounds injected into the system.[17][18]
Poor Extraction Recovery 1. Optimize LLE pH and Solvent: For LLE, ensure the sample pH is adjusted to be at least two units above the pKa of Rivastigmine (pKa ≈ 8.85) to keep it in its uncharged form for efficient extraction into an organic solvent.[3][19] Test different extraction solvents like methyl tert-butyl ether (MTBE) or mixtures of diethyl ether and dichloromethane.[8][12] 2. Check SPE Method: Ensure the SPE cartridge is properly conditioned and equilibrated. Verify that the wash steps are removing interferences without eluting Rivastigmine, and that the elution solvent is strong enough for complete recovery.
Suboptimal MS Source Conditions 1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize Source Parameters: Systematically optimize ion source parameters such as capillary voltage, gas flows (nebulizer, auxiliary), and temperature to maximize the Rivastigmine signal.[20] 3. Clean the Ion Source: Contamination of the ion source can lead to poor sensitivity. Perform regular cleaning as per the manufacturer's protocol.[21]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column 1. Adjust Mobile Phase pH: For a basic compound like Rivastigmine, peak tailing can occur due to interactions with residual silanols on the column. Using an acidic mobile phase (e.g., with 0.1% formic acid) ensures Rivastigmine is protonated and reduces these interactions.[16][22] 2. Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) column with end-capping to minimize silanol (B1196071) activity.
Column Overload 1. Reduce Injection Mass: Lower the injection volume or dilute the sample to ensure the amount of analyte injected does not exceed the column's capacity.[16]
Injection Solvent Mismatch 1. Match Injection Solvent: The injection solvent should be weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[23] Reconstitute the final dried extract in the initial mobile phase.[24]
Column Void or Contamination 1. Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained matrix components.[25] 2. Flush the Column: If the column is contaminated, follow the manufacturer's recommended flushing procedure.[23] A void at the column inlet can also cause split peaks; inspect and replace the column if necessary.[16]

Data & Protocols

Comparison of Sample Preparation Techniques

The choice of sample preparation is the most effective way to combat ion suppression.[3] The following table summarizes typical performance characteristics of common techniques used for Rivastigmine analysis.

Technique Typical Recovery (%) Matrix Effect / Ion Suppression Complexity & Cost Reference
Protein Precipitation (PP) >90%High potential for ion suppression due to insufficient removal of phospholipids.Low[8][24][26]
Liquid-Liquid Extraction (LLE) 90-113%Significantly reduced matrix effects compared to PP; provides a cleaner extract.Moderate[8][11][12][27]
Solid-Phase Extraction (SPE) >90%Can provide the cleanest extracts with minimal ion suppression if optimized correctly.High[6][10]

Note: Values are illustrative and can vary based on the specific protocol, matrix, and laboratory conditions.

Recommended Experimental Protocol: LLE for Plasma Samples

This protocol is a robust starting point for minimizing ion suppression in the analysis of Rivastigmine from human plasma.

1. Materials & Reagents

  • Analyte: Rivastigmine

  • Internal Standard (IS): Escitalopram or Donepezil[11][12]

  • Extraction Solvent: Diethyl ether:Dichloromethane (70:30, v/v)[12]

  • Alkalinizing Agent: 1 M NaOH[24]

  • Reconstitution Solvent: 0.05% aqueous formic acid:acetonitrile (50:50, v/v)[12]

2. Sample Preparation (LLE)

  • Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M NaOH to alkalinize the sample and vortex briefly.[24]

  • Add 3 mL of the extraction solvent (diethyl ether:dichloromethane, 70:30, v/v).[12]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 6000 g for 5 minutes to separate the layers.[24]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the reconstitution solvent.[24]

  • Vortex, and inject a portion into the LC-MS/MS system.

3. LC-MS/MS Conditions

Parameter Condition Reference
LC Column C18, e.g., Inertsil ODS (100 x 4.6 mm, 5 µm)[12]
Mobile Phase A: 0.05% Formic Acid in WaterB: AcetonitrileIsocratic: 50:50 (A:B)[12]
Flow Rate 0.5 - 0.8 mL/min[28][29]
Column Temp. 30°C[26][28]
Injection Vol. 10 µL[26][28]
Ionization Electrospray Ionization (ESI), Positive Mode[12]
Acquisition Mode Multiple Reaction Monitoring (MRM)[12]
MRM Transitions Rivastigmine: m/z 251.2 → 206.1 / 86.2Escitalopram (IS): m/z 325.2 → 109.1[6][12]

Visualizations

Experimental Workflow for Rivastigmine Analysis

The following diagram illustrates the key stages of a typical bioanalytical workflow, highlighting steps where ion suppression can be mitigated.

Sample 1. Biological Sample (Plasma, Brain Homogenate) Spike 2. Spike Internal Standard Sample->Spike LLE 3. Liquid-Liquid Extraction (LLE) (Removes Phospholipids & Proteins) Spike->LLE Cleaner extract vs. PP Evap 4. Evaporate & Reconstitute (In mobile phase compatible solvent) LLE->Evap Inject 5. LC-MS/MS Injection Evap->Inject LC 6. Chromatographic Separation (Separate analyte from interferences) Inject->LC Key separation step MS 7. MS/MS Detection (MRM) LC->MS High selectivity Data 8. Data Processing (Analyte/IS Ratio) MS->Data Compensates for variability

Caption: Workflow for Rivastigmine bioanalysis emphasizing ion suppression mitigation.

Troubleshooting Logic for Ion Suppression

This diagram provides a systematic approach to diagnosing and resolving issues related to ion suppression.

Start Low or Inconsistent Signal Detected CheckSuppression Perform Post-Column Infusion or Post-Extraction Spike Test Start->CheckSuppression SuppressionPresent Ion Suppression Confirmed? CheckSuppression->SuppressionPresent ImprovePrep Improve Sample Prep (Switch PP -> LLE/SPE) SuppressionPresent->ImprovePrep Yes CheckRecovery Evaluate Extraction Recovery & MS Source SuppressionPresent->CheckRecovery No OptimizeLC Optimize LC Method (Adjust Gradient/Solvent) ImprovePrep->OptimizeLC DiluteSample Dilute Sample Extract OptimizeLC->DiluteSample End Problem Resolved DiluteSample->End CheckRecovery->End

Caption: Decision tree for troubleshooting ion suppression in LC-MS/MS analysis.

References

Technical Support Center: Stability of Rivastigmine Metabolite-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivastigmine metabolite-d6. The information is designed to address specific issues that may be encountered during the experimental validation of its stability in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key stability assessments required for this compound in biological matrices?

According to regulatory guidelines from the FDA and EMA, the following stability assessments are crucial for bioanalytical method validation:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.[1][2][3]

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling and processing time.[2][3]

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended period.[2][3]

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of the analyte in the processed sample extract, often in an autosampler, until analysis.[4]

  • Stock Solution Stability: Confirms the stability of the analyte in its stock and working solutions under defined storage conditions.[2]

Q2: My freeze-thaw stability results for this compound are inconsistent. What could be the cause?

Inconsistent freeze-thaw stability can be attributed to several factors:

  • Incomplete Thawing: Ensure samples are completely thawed before refreezing. Inconsistent thawing can lead to concentration gradients.

  • Rate of Freezing and Thawing: The speed of freezing and thawing can impact metabolite stability. While not always critical, rapid freezing and controlled thawing are generally recommended.

  • Matrix Effects: The composition of the biological matrix can influence stability. Variations between different lots of matrix should be considered.

  • pH Changes: Repeated freeze-thaw cycles can alter the pH of the sample, potentially affecting the stability of pH-sensitive compounds.

  • Analyte Concentration: Stability can sometimes be concentration-dependent. Ensure that the quality control (QC) samples used for the assessment are at appropriate low and high concentrations.[4]

Q3: I am observing degradation of this compound during short-term (bench-top) storage. How can I mitigate this?

To address bench-top instability:

  • Minimize Exposure Time: Keep samples on the bench for the shortest time necessary. Process samples in smaller batches if needed.

  • Control Temperature: Conduct sample processing on a cooled surface (e.g., a cold plate or in an ice bath) to minimize degradation.

  • Protect from Light: If the compound is light-sensitive, use amber vials and minimize exposure to direct light.

  • Use of Stabilizers: In some cases, the addition of antioxidants or enzyme inhibitors to the matrix may be necessary, although this requires thorough validation.

Q4: What are the acceptable limits for stability of this compound?

Regulatory guidelines generally state that the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[2][5]

Troubleshooting Guides

Issue: Unexplained Loss of this compound Signal During Analysis

Possible Cause 1: Isotopic Exchange Deuterium labels can sometimes exchange with protons from the solvent or matrix, especially if the label is on an exchangeable site like an -OH or -NH group, or on a carbon adjacent to a carbonyl group.[6] While the d6 label on Rivastigmine metabolite is generally on a stable position, this should be considered.

  • Troubleshooting Step:

    • Analyze a freshly prepared sample of this compound in a non-protic solvent to confirm its mass.

    • Incubate the deuterated standard in the biological matrix at 37°C and analyze at different time points to monitor for any mass shift.

    • If exchange is confirmed, consider using a different deuterated internal standard or a 13C- or 15N-labeled standard.[6]

Possible Cause 2: Adsorption to Container Surfaces Analytes can adsorb to the surfaces of storage containers, especially at low concentrations.

  • Troubleshooting Step:

    • Test different types of storage vials (e.g., polypropylene (B1209903) vs. glass, silanized glass).

    • Consider the addition of a small percentage of an organic solvent or a surfactant to the sample if compatible with the analytical method.

Issue: High Variability in Long-Term Stability Samples

Possible Cause 1: Inconsistent Storage Conditions Temperature fluctuations in the freezer can impact long-term stability.

  • Troubleshooting Step:

    • Ensure the freezer maintains a consistent temperature. Use a calibrated thermometer to monitor.

    • Avoid storing samples in the door of the freezer where temperatures can fluctuate more.

    • Prepare and store a larger number of aliquots to avoid repeated use of the same stock for different time points.

Possible Cause 2: Matrix Degradation Over time, enzymes in the biological matrix can degrade, potentially affecting the stability of the analyte.

  • Troubleshooting Step:

    • Ensure the matrix was properly handled and stored before the stability study.

    • If enzymatic degradation is suspected, consider using an enzyme inhibitor, but this must be validated to ensure it does not interfere with the assay.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.

  • Freezing: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.[7]

  • Thawing: Thaw the samples completely at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.[3]

  • Analysis: After the final thaw, analyze the samples and compare the concentrations to freshly prepared calibration standards and QCs.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature.

Methodology:

  • Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.

  • Incubation: Keep the QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) that simulates the expected sample handling time.

  • Analysis: Analyze the samples and compare the concentrations to freshly prepared calibration standards and QCs.

Protocol 3: Long-Term Stability Assessment

Objective: To assess the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -70°C).

  • Time Points: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples.

  • Analysis: Thaw the samples and analyze them against a freshly prepared calibration curve and QCs.

Data Presentation

Table 1: Illustrative Freeze-Thaw Stability Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Mean Conc. (ng/mL)% NominalCycle 3 Mean Conc. (ng/mL)% NominalCycle 5 Mean Conc. (ng/mL)% Nominal
Low QC1.00.9898.00.9595.00.9292.0
High QC50.049.599.048.897.648.196.2

Table 2: Illustrative Short-Term (Bench-Top) Stability Data for this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4h Mean Conc. (ng/mL)% Nominal8h Mean Conc. (ng/mL)% Nominal24h Mean Conc. (ng/mL)% Nominal
Low QC1.01.01101.00.9797.00.9494.0
High QC50.050.2100.449.699.248.997.8

Table 3: Illustrative Long-Term Stability Data for this compound in Human Plasma at -20°C

QC LevelNominal Conc. (ng/mL)1 Month Mean Conc. (ng/mL)% Nominal3 Months Mean Conc. (ng/mL)% Nominal6 Months Mean Conc. (ng/mL)% Nominal
Low QC1.00.9999.00.9696.00.9393.0
High QC50.049.899.649.198.248.597.0

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessments cluster_analysis Analysis cluster_evaluation Data Evaluation prep Spike Blank Matrix with this compound (Low & High QC) ft Freeze-Thaw Stability (Min. 3 Cycles) prep->ft st Short-Term Stability (Room Temperature) prep->st lt Long-Term Stability (Frozen Storage) prep->lt pp Post-Preparative Stability (Autosampler) prep->pp analysis LC-MS/MS Analysis ft->analysis st->analysis lt->analysis pp->analysis eval Compare to Freshly Prepared Calibrators & QCs (Acceptance: ±15% of Nominal) analysis->eval

Caption: Workflow for Stability Testing of this compound.

Troubleshooting_Logic start Inconsistent Stability Results cause1 Sample Handling Issue? start->cause1 cause2 Chemical Instability? start->cause2 cause3 Storage Conditions? start->cause3 sol1a Review Thawing/ Freezing Protocol cause1->sol1a Yes sol1b Control Bench-Top Temperature & Time cause1->sol1b Yes sol2a Check for Isotopic Exchange cause2->sol2a Yes sol2b Investigate Adsorption cause2->sol2b Yes sol3a Verify Freezer Performance cause3->sol3a Yes sol3b Use Fresh Aliquots cause3->sol3b Yes

References

Potential for isotopic exchange in deuterated Rivastigmine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated Rivastigmine standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterated Rivastigmine, and why is it used in bioanalysis?

A1: Deuterated Rivastigmine (e.g., Rivastigmine-d6) is a stable isotope-labeled (SIL) version of the Rivastigmine molecule where six hydrogen atoms have been replaced with deuterium (B1214612). It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to Rivastigmine, it co-elutes and experiences similar ionization effects in the mass spectrometer, allowing for accurate correction of variations during sample preparation and analysis.[1]

Q2: What is isotopic exchange, and should I be concerned about it with my deuterated Rivastigmine standard?

A2: Isotopic exchange is the unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the solvent or matrix. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising data accuracy.

For commercially available Rivastigmine-d6, the deuterium labels are located on the two methyl groups of the dimethylaminoethyl moiety. Hydrogens on these aliphatic methyl groups are generally not susceptible to exchange under typical bioanalytical conditions (e.g., exposure to acidic or neutral aqueous solutions). Therefore, the risk of isotopic exchange with Rivastigmine-d6 is considered to be very low.

Q3: My analytical results show a loss of the deuterated Rivastigmine signal. What could be the cause?

A3: While isotopic exchange is unlikely, signal loss can occur due to other factors. Rivastigmine is known to be susceptible to degradation, primarily through hydrolysis of its carbamate (B1207046) group, especially under basic (alkaline) conditions. It is also sensitive to heat and light. The primary degradation product is (S)-3-(1-dimethylaminoethyl) phenol (B47542), also known as NAP 226-90.[2] Ensure your samples and solutions are stored correctly and that the pH of your mobile phase and sample matrix is controlled.

Q4: What are the optimal storage conditions for deuterated Rivastigmine standards?

A4: To ensure long-term stability, deuterated Rivastigmine standards should be stored under the same conditions recommended for the non-deuterated compound. Neat (solid) standards should be stored at refrigerated temperatures (+4°C) for long-term storage, protected from light in an amber or opaque vial, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Stock solutions should be stored at -20°C for long-term stability.

Troubleshooting Guide: Unexpected Analytical Results

If you are encountering issues such as poor reproducibility, signal drift, or unexpected changes in the analyte-to-internal standard ratio, follow this troubleshooting workflow.

troubleshooting_workflow start Unexpected Results Observed (e.g., poor precision, signal drift) check_lcms Step 1: Verify LC-MS System Performance - Check for leaks, clogs, and detector sensitivity. - Inject system suitability standards. start->check_lcms check_prep Step 2: Review Sample Preparation - Ensure consistent pipetting and extraction. - Verify correct dilution of IS. check_lcms->check_prep System OK investigate_stability Step 3: Investigate Analyte/IS Stability - Is the IS signal decreasing over time in the autosampler? - Are unknown peaks appearing? check_prep->investigate_stability Preparation OK degradation Hypothesis 1: Degradation - Rivastigmine is sensitive to pH and temperature. - Primary degradation product is NAP 226-90. investigate_stability->degradation Instability Suspected exchange Hypothesis 2: Isotopic Exchange (Unlikely) - Deuterium on methyl groups is stable. - Test under stressed conditions. investigate_stability->exchange Instability Suspected confirm_degradation Action: Confirm Degradation - Analyze for the presence of NAP 226-90 (m/z 166.0). - Re-prepare samples and standards in fresh, pH-controlled solutions. degradation->confirm_degradation test_exchange Action: Test for Isotopic Exchange - Follow the experimental protocol to assess H/D exchange under stressed conditions (e.g., high pH, elevated temperature). exchange->test_exchange resolve_degradation Resolution: Mitigate Degradation - Maintain sample pH in the acidic range. - Use refrigerated autosampler. - Prepare solutions fresh. confirm_degradation->resolve_degradation resolve_exchange Resolution: Confirm IS Stability - If no exchange is observed, focus on other sources of variability. - If exchange is confirmed, consider a different internal standard. test_exchange->resolve_exchange

Caption: Troubleshooting workflow for unexpected results with deuterated Rivastigmine.

Data on Rivastigmine Stability

Stress Condition% Degradation of RivastigminePrimary Degradation Product
Acid Hydrolysis (0.5 N HCl)Minimal DegradationNot Significant
Base Hydrolysis (0.5 N NaOH) Significant Degradation (S)-3-(1-dimethylaminoethyl) phenol (NAP 226-90)
Oxidation (3% H₂O₂)Minimal DegradationNot Significant
Thermal (60°C)Minimal DegradationNot Significant
Photolytic (UV light at 254 nm)Minimal DegradationNot Significant

This table summarizes findings from forced degradation studies on non-deuterated Rivastigmine. The deuterated standard is expected to exhibit similar chemical stability.

Experimental Protocol: Assessment of Isotopic Exchange

This protocol is designed to determine if isotopic exchange is occurring under your specific experimental conditions.

Objective: To evaluate the stability of the deuterium label on Rivastigmine-d6 when incubated in the analytical mobile phase and a stressed condition.

Materials:

  • Rivastigmine-d6 stock solution

  • Rivastigmine (non-deuterated) stock solution

  • Your standard LC-MS mobile phase

  • A "stressed" mobile phase (e.g., your mobile phase adjusted to a higher pH, if applicable, or a higher aqueous content)

  • LC-MS/MS system

Methodology:

  • Prepare Test Solutions:

    • Solution A (Analyte + IS in Mobile Phase): Prepare a solution containing a known concentration of both Rivastigmine and Rivastigmine-d6 in your standard mobile phase.

    • Solution B (IS only in Mobile Phase): Prepare a solution containing only Rivastigmine-d6 at the same concentration as in Solution A, dissolved in your standard mobile phase.

    • Solution C (IS only in Stressed Mobile Phase): Prepare a solution containing only Rivastigmine-d6 at the same concentration, dissolved in the "stressed" mobile phase.

  • Initial Analysis (T=0):

    • Inject all three solutions onto the LC-MS/MS system.

    • For Solution A, record the peak area ratio of Rivastigmine to Rivastigmine-d6.

    • For Solutions B and C, monitor the mass transition for non-deuterated Rivastigmine to establish a baseline for any potential isotopic impurity in the standard.

  • Incubation:

    • Store aliquots of all three solutions under conditions that mimic your typical sample analysis run (e.g., in the autosampler at a set temperature).

  • Time-Point Analysis:

    • Re-inject the solutions at regular intervals (e.g., 4, 8, 12, and 24 hours).

  • Data Analysis:

    • In Solution A: A significant change in the peak area ratio of Rivastigmine to Rivastigmine-d6 over time could indicate either degradation or isotopic exchange.

    • In Solutions B and C: A significant increase in the signal at the mass transition of the non-deuterated Rivastigmine would be a direct indicator of H/D exchange. Compare the results from the standard mobile phase (Solution B) and the stressed mobile phase (Solution C) to see if the matrix conditions influence the exchange rate.

Rivastigmine Degradation Pathway

The primary degradation pathway for Rivastigmine is the hydrolysis of the carbamate functional group.

degradation_pathway rivastigmine Rivastigmine hydrolysis Hydrolysis (accelerated by base) rivastigmine->hydrolysis nap22690 (S)-3-(1-dimethylaminoethyl) phenol (NAP 226-90) hydrolysis->nap22690 carbamate N-ethyl-N-methylcarbamic acid hydrolysis->carbamate

Caption: Primary hydrolytic degradation pathway of Rivastigmine.

References

How to address matrix effects in Rivastigmine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Rivastigmine (B141).

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and precision of Rivastigmine quantification by LC-MS/MS. This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Inconsistent or Inaccurate Rivastigmine Quantification

Initial Assessment:

  • Review System Suitability: Before analyzing samples, always run a system suitability test (SST) with a known standard to ensure the LC-MS/MS system is performing optimally.

  • Evaluate Peak Shape: Poor peak shape, such as fronting or tailing, can indicate issues with the chromatography or column integrity, which can exacerbate matrix effects.

  • Check for Carryover: Inject a blank sample after a high-concentration standard to ensure no residual Rivastigmine is carried over to subsequent injections.

Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Ion Suppression or Enhancement 1. Post-Column Infusion Analysis: Infuse a standard solution of Rivastigmine post-column while injecting a blank extracted matrix sample. A dip or rise in the baseline at the retention time of Rivastigmine indicates ion suppression or enhancement, respectively. 2. Post-Extraction Spike Analysis: Compare the peak area of Rivastigmine in a neat solution to the peak area of a blank matrix extract spiked with the same concentration of Rivastigmine. A significant difference indicates the presence of matrix effects.Identification and qualitative assessment of matrix effects.
Inadequate Sample Cleanup 1. Optimize Sample Preparation: If significant matrix effects are observed, enhance the sample preparation method. Transition from Protein Precipitation (PPT) to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Compare Extraction Techniques: Evaluate the effectiveness of different sample preparation methods (see Table 1 for a comparison).Reduction or elimination of interfering endogenous components, leading to improved accuracy and precision.
Co-elution with Phospholipids (B1166683) 1. Chromatographic Optimization: Modify the LC gradient to better separate Rivastigmine from phospholipids, which are a common source of matrix effects in plasma samples. 2. Use a Phospholipid Removal Plate/Column: Employ specialized SPE cartridges or plates designed to specifically remove phospholipids from the sample.Improved chromatographic resolution and reduced ion suppression.
Inappropriate Internal Standard (IS) 1. Use a Stable Isotope Labeled (SIL) IS: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. Rivastigmine-d6 is a commonly used SIL-IS. 2. Verify IS Performance: Ensure the IS response is consistent across all samples. Significant variation may indicate that the IS is also affected by matrix effects differently than the analyte.Accurate normalization of analyte signal, compensating for variability in sample preparation and matrix effects.
Suboptimal Ion Source Conditions 1. Optimize Ion Source Parameters: Adjust ion source parameters such as temperature, gas flows, and spray voltage to minimize matrix effects. 2. Consider a Different Ionization Source Design: Studies have shown that certain ESI source designs, like the Z-spray, can minimize interference from phospholipids for Rivastigmine analysis.[1][2][3]Enhanced ionization efficiency of Rivastigmine and reduced impact of co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing Rivastigmine in plasma?

A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can co-elute with Rivastigmine and suppress or enhance its ionization in the mass spectrometer. Phospholipids are particularly problematic due to their high abundance and ionization efficiency.

Q2: How do I choose the best sample preparation technique for Rivastigmine?

A2: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts and may be more susceptible to matrix effects.[4] It is suitable for early-stage discovery or when high throughput is essential.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Rivastigmine into an organic solvent, leaving many polar interferences behind.[5][6] It is a good balance between cleanliness and complexity.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by selectively retaining Rivastigmine on a solid sorbent while washing away interfering compounds.[1] This method is ideal for achieving the highest sensitivity and minimizing matrix effects, though it is more time-consuming and costly.

Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled (SIL) one is not available?

A3: While a SIL-IS is highly recommended for its ability to co-elute and behave almost identically to the analyte, a structural analog can be used if a SIL-IS is not available. However, it is crucial to validate its performance thoroughly. The structural analog should have similar extraction recovery, chromatographic retention, and ionization response to Rivastigmine. Be aware that it may not fully compensate for matrix effects if its properties differ significantly from Rivastigmine.

Q4: My calibration curve is non-linear. Could this be due to matrix effects?

A4: Yes, non-linearity in the calibration curve, especially at the lower or upper ends, can be a symptom of matrix effects. At low concentrations, ion suppression can be more pronounced, while at high concentrations, saturation of the detector or ion source can occur. It can also be caused by cross-signal contribution from the analyte to the stable isotope labeled internal standard. It is important to prepare calibration standards in a matrix that is as close as possible to the study samples (matrix-matched calibration) to account for these effects.

Q5: I'm observing significant ion suppression. What is the first thing I should try to fix it?

A5: The first and often most effective step is to improve your sample preparation method. If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction to obtain a cleaner sample extract.[5] Concurrently, you can try to optimize your chromatographic conditions to separate Rivastigmine from the region where ion suppression is most significant.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Rivastigmine Quantification

Technique Principle Advantages Disadvantages Typical Recovery for Rivastigmine Matrix Effect Observation
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.Fast, simple, high throughput.Least effective at removing interferences, high potential for matrix effects.[4]101.2% - 107.4% (in rat plasma)[3]87.3% - 103.8% (in rat plasma)[4]
Liquid-Liquid Extraction (LLE) Rivastigmine is partitioned from the aqueous sample into an immiscible organic solvent based on its physicochemical properties.Good sample cleanup, removes many polar interferences.More labor-intensive and time-consuming than PPT, requires solvent evaporation and reconstitution.~90.8% (in human plasma)[7]Generally lower than PPT.
Solid-Phase Extraction (SPE) Rivastigmine is retained on a solid sorbent, interferences are washed away, and then the analyte is eluted with a strong solvent.Provides the cleanest extracts, significantly reduces matrix effects, allows for sample concentration.[1]Most time-consuming and expensive method, requires method development.~86.3% (in human plasma)[1]Minimal matrix effects reported.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Rivastigmine from Human Plasma

  • Materials:

    • Human plasma samples

    • Rivastigmine and internal standard (e.g., Rivastigmine-d6) stock solutions

    • 1-butanol/n-hexane (2:98 v/v) extraction solvent

    • 1 M NaOH

    • 0.1% Acetic Acid

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 1 mL of plasma in a centrifuge tube, add 20 µL of the internal standard working solution.

    • Add 20 µL of 1 M NaOH and vortex for 30 seconds.

    • Add 3 mL of 1-butanol/n-hexane (2:98, v/v) and vortex for 2 minutes.[6]

    • Centrifuge at 6000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Add 100 µL of 0.1% acetic acid to the organic layer for back-extraction and vortex for 2 minutes.

    • Centrifuge at 6000 x g for 2 minutes.

    • Transfer the lower aqueous layer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) of Rivastigmine from Rat Plasma

  • Materials:

    • Rat plasma samples

    • Rivastigmine and internal standard stock solutions

    • Acetonitrile (B52724) (ACN)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 90 µL of rat plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile containing the internal standard.[4]

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (PPT) add_is->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) add_is->lle Cleaner spe Solid-Phase Extraction (SPE) add_is->spe Cleanest extract Clean Extract ppt->extract lle->extract spe->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Quantitative Results data_processing->results

Caption: Experimental workflow for Rivastigmine quantification.

troubleshooting_logic start Inaccurate Results check_matrix_effect Assess Matrix Effect (Post-column infusion / Post-extraction spike) start->check_matrix_effect matrix_effect_present Matrix Effect Present? check_matrix_effect->matrix_effect_present improve_cleanup Improve Sample Cleanup (LLE or SPE) matrix_effect_present->improve_cleanup Yes no_matrix_effect Check other parameters (System suitability, standard prep, etc.) matrix_effect_present->no_matrix_effect No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is end Accurate Results use_sil_is->end no_matrix_effect->end

Caption: Troubleshooting logic for matrix effects in Rivastigmine analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Rivastigmine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic separation of Rivastigmine (B141) and its primary metabolite, NAP 226-90. It includes detailed experimental protocols, troubleshooting guides for common analytical issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing Rivastigmine and its metabolites?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS methods are generally more sensitive and selective, making them suitable for bioanalytical studies with low detection limits.[3][4] HPLC-UV is a more accessible and cost-effective option for routine analysis of pharmaceutical formulations.[5][6][7]

Q2: What is the primary metabolite of Rivastigmine that should be monitored?

A2: The major and pharmacologically inactive metabolite of Rivastigmine is NAP 226-90.[1][3][4] Analytical methods are often developed to simultaneously quantify both Rivastigmine and NAP 226-90 in biological matrices.[3][4]

Q3: What type of analytical column is best suited for Rivastigmine separation?

A3: Reversed-phase C18 or C8 columns are most commonly used for the separation of Rivastigmine and its metabolites.[3][8][9][10] These columns provide good retention and separation for these relatively polar compounds. The choice between C18 and C8 may depend on the specific method and the desired retention characteristics.

Q4: How can I extract Rivastigmine and its metabolites from biological matrices like plasma or brain tissue?

A4: Common extraction techniques include liquid-liquid extraction (LLE) and protein precipitation.[1][2][9] LLE, often using solvents like a mixture of 1-butanol/n-hexane or diethyl ether/dichloromethane, can provide cleaner extracts.[1][8][10] Protein precipitation with a solvent like ice-cold methanol (B129727) is a simpler and faster technique.[9]

Q5: My Rivastigmine peak is tailing. What are the likely causes and how can I fix it?

A5: Peak tailing for a basic compound like Rivastigmine is often due to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[11] To mitigate this, you can adjust the mobile phase pH to ensure the analyte is in a single ionic form, use a high-purity, end-capped column, or add a competing base to the mobile phase.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Rivastigmine and its metabolites.

Issue Potential Cause Recommended Solution
Poor Peak Resolution Inadequate separation between Rivastigmine and its metabolite or endogenous interferences.[11]- Optimize mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.[11] - Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol).[11] - Adjust the pH of the mobile phase to alter the ionization and retention of the analytes. - Decrease the flow rate to increase column efficiency.
Peak Tailing Strong interaction of the basic Rivastigmine molecule with acidic silanol groups on the column packing.[11]- Adjust mobile phase pH to be 2-3 units below the pKa of Rivastigmine (pKa ≈ 8.6). - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol sites. - Use a column with a highly inert packing material or a dedicated column for basic compounds.
High Back Pressure Blockage in the HPLC system, often due to particulate matter from samples or mobile phase precipitation.[12][13]- Filter all samples and mobile phases before use.[13] - Use a guard column to protect the analytical column. - If pressure is high, systematically check for blockages starting from the detector and moving backward to the pump.[12]
Low Sensitivity/Poor Peak Area Suboptimal detector settings, sample degradation, or inefficient extraction.- Ensure the detector wavelength is set to the absorbance maximum of Rivastigmine (around 216-220 nm for UV).[5][14] - For fluorescence detection, optimize excitation and emission wavelengths. - For MS detection, optimize ionization source parameters and select appropriate MRM transitions.[8][10] - Evaluate sample stability and extraction efficiency.[1]
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations, or column aging.[12]- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature.[12] - Equilibrate the column with the mobile phase for a sufficient time before injections. - If the column is old, consider replacing it.

Experimental Protocols

Below are representative experimental methodologies for the analysis of Rivastigmine.

Method 1: HPLC-UV for Pharmaceutical Formulations
Parameter Condition
Column Thermo Hypersil C4 (250 x 4.6 mm, 5 µm)[14]
Mobile Phase 0.01 M Ammonium Acetate Buffer (pH 4.0 with orthophosphoric acid) : Acetonitrile (60:40, v/v)[14]
Flow Rate 1.0 mL/min[14]
Detection UV at 220 nm[14]
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Atorvastatin[14]
Method 2: LC-MS/MS for Rivastigmine and NAP 226-90 in Rat Plasma
Parameter Condition
Column InertSustain C18 (50 x 1.5 mm, 3.0 µm)[3]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient Elution)[3]
Flow Rate 0.2 mL/min[3]
Detection Triple Quadrupole Mass Spectrometer with ESI+[3]
MRM Transitions Rivastigmine: To be specified based on instrumentation NAP 226-90: To be specified based on instrumentation
Injection Volume 10 µL[3]
Column Temperature 20°C[3]
Sample Preparation Protein precipitation with acetonitrile.

Visualizations

Rivastigmine Metabolism

Rivastigmine Rivastigmine Metabolite NAP 226-90 (Decarbamylated Metabolite) Rivastigmine->Metabolite Esterase-mediated hydrolysis

Caption: Simplified metabolic pathway of Rivastigmine to its primary metabolite, NAP 226-90.

General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Collection Biological Sample (e.g., Plasma) Extraction Extraction (LLE or Protein Precipitation) Sample Collection->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution Injection HPLC/UPLC Injection Evaporation & Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Integration & Quantification Peak Integration & Quantification Data Acquisition->Integration & Quantification

Caption: A typical experimental workflow for the bioanalysis of Rivastigmine.

Troubleshooting Logic for Poor Peak Resolution

Start Poor Peak Resolution AdjustMobilePhase Adjust Mobile Phase (Organic %) Start->AdjustMobilePhase Resolved Resolution Improved? AdjustMobilePhase->Resolved ChangeOrganic Change Organic Modifier (ACN/MeOH) ChangeOrganic->Resolved AdjustpH Adjust pH AdjustpH->Resolved DecreaseFlow Decrease Flow Rate DecreaseFlow->Resolved NewColumn Consider New Column Resolved->ChangeOrganic No Resolved->AdjustpH No Resolved->DecreaseFlow No Resolved->NewColumn No End Problem Solved Resolved->End Yes

Caption: A logical flowchart for troubleshooting poor peak resolution in Rivastigmine analysis.

References

Troubleshooting poor peak shape in Rivastigmine metabolite-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Rivastigmine and its deuterated internal standard, Rivastigmine metabolite-d6. The following frequently asked questions (FAQs) and resources are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in the analysis of Rivastigmine and its d6-metabolite?

Poor peak shape, including peak tailing, fronting, splitting, and broadening, can arise from a variety of factors. These can be broadly categorized as issues related to the analytical column, the mobile phase, the sample and injection solvent, or the HPLC/UHPLC system itself. For basic compounds like Rivastigmine, interactions with the stationary phase are a frequent cause of peak tailing.[1][2]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like Rivastigmine and its metabolites.[1] It is often characterized by an asymmetrical peak with a drawn-out trailing edge.

Potential Causes:

  • Secondary Interactions: Strong interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of tailing.[1][2]

  • Column Overload: Injecting too high a concentration or volume of the sample can lead to peak distortion.[1][2]

  • Column Degradation: Voids in the column packing or a contaminated guard column can cause peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can lead to undesirable interactions between the analyte and the stationary phase.[1][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For basic compounds like Rivastigmine, using a mobile phase with a lower pH (e.g., around 3.0-4.0) can help to protonate the residual silanol groups, minimizing secondary interactions.[1] The use of a buffer is highly recommended to maintain a stable pH.[1]

  • Use an End-Capped Column: Employing a column with end-capping, where the residual silanol groups are chemically bonded with a small silylating agent, can significantly reduce peak tailing.[2] C8 and C18 columns are commonly used for Rivastigmine analysis.[4][5][6]

  • Reduce Sample Concentration/Volume: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1][2]

  • Check Column and Guard Column: If you are using a guard column, try removing it to see if the tailing is resolved. If the problem persists, the analytical column may be degraded and require replacement.[7]

  • Mobile Phase Additives: Consider adding a competitive base, like triethylamine, to the mobile phase to block the active silanol sites. However, it should be noted that in some cases, this can reduce the sharpness of the peak.[8]

Q3: I am observing peak fronting for my this compound. What could be the cause?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.

Potential Causes:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, leading to a fronting peak.[9][10]

  • Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting.[11]

  • Column Collapse: A physical collapse of the column bed at the inlet can cause peak fronting.[11]

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than or has a similar strength to the mobile phase.[9]

  • Reduce Injection Volume: Decrease the volume of the injected sample to check for overload effects.[11]

  • Inspect the Column: If the problem persists and affects all peaks, the column may be damaged. Replacing the column is a definitive way to check for this issue.[11]

Q4: Why are the peaks for both my Rivastigmine metabolite and the d6-internal standard broad?

Broad peaks can significantly reduce the sensitivity and resolution of your assay.

Potential Causes:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[10]

  • Low Column Temperature: Lower temperatures can decrease the efficiency of the separation, resulting in broader peaks.[8]

  • Slow Flow Rate: While a lower flow rate can improve resolution, an excessively slow rate can lead to broader peaks due to increased diffusion.

  • Column Contamination: Buildup of contaminants on the column can interfere with the separation process and cause peak broadening.

Troubleshooting Steps:

  • Optimize System Connections: Ensure that the tubing connecting the various components of your LC system is as short as possible and has a narrow internal diameter suitable for your application.

  • Increase Column Temperature: Increasing the column temperature can improve efficiency and lead to sharper peaks. Temperatures up to 50°C have been used for Rivastigmine analysis.[8]

  • Optimize Flow Rate: Experiment with different flow rates to find the optimal balance between resolution and peak width.

  • Implement a Column Wash Procedure: A thorough column wash can remove contaminants and restore performance.

Quantitative Data Summary

The following table summarizes key chromatographic parameters that have been reported for the analysis of Rivastigmine, which can serve as a starting point for troubleshooting and method optimization for its d6-metabolite.

ParameterRecommended Range/ValueRationale and RemarksReference(s)
Column Type C8, C18, SilicaC8 and C18 are common for reversed-phase chromatography. Silica has also been used successfully. End-capped columns are recommended to reduce peak tailing.[4][5][6]
Mobile Phase pH 3.0 - 4.5An acidic pH helps to suppress the ionization of silanol groups on the stationary phase, reducing secondary interactions with the basic analyte.[1][5]
Mobile Phase Composition Acetonitrile (B52724)/Water or Methanol/Water with a bufferAcetonitrile is often preferred due to its lower UV cutoff. A buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) is crucial for pH stability.[5][8][12]
Column Temperature 30 - 50 °CHigher temperatures can improve column efficiency and lead to sharper peaks.[5][8]
Flow Rate 0.5 - 1.5 mL/minThe optimal flow rate will depend on the column dimensions and particle size.[4][5][13]
Injection Solvent Mobile Phase or a weaker solventTo avoid peak distortion, the injection solvent should be of similar or weaker elution strength than the mobile phase.[9]

Experimental Protocols

Protocol: Mobile Phase pH Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimize the mobile phase pH to mitigate peak tailing for this compound.

Objective: To determine the optimal mobile phase pH that provides a symmetrical peak shape for this compound.

Materials:

  • HPLC/UHPLC system with a UV or Mass Spectrometer detector

  • C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound standard solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid)

  • Buffer salt (e.g., sodium dihydrogen phosphate or ammonium acetate)

Procedure:

  • Prepare a stock solution of the this compound standard in a suitable solvent (preferably the initial mobile phase composition).

  • Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, and 5.0). Use phosphoric acid to adjust the pH.

  • Prepare the mobile phases by mixing the aqueous buffer with acetonitrile in a fixed ratio (e.g., 83:17 v/v aqueous:acetonitrile).[4] Filter and degas all mobile phases.

  • Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the this compound standard solution and record the chromatogram.

  • Calculate the tailing factor (or asymmetry factor) for the peak.

  • Repeat steps 4-6 for each of the prepared mobile phases with different pH values.

  • Analyze the results: Compare the peak shapes and tailing factors obtained at each pH. The optimal pH will be the one that provides the most symmetrical peak (tailing factor closest to 1.0).

Visualization

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the analysis of this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue System Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_frit Check for Blocked Frit (Backflush Column) system_issue->check_frit check_connections Check for Leaks and Extra-Column Volume system_issue->check_connections check_tailing Is the peak tailing? analyte_specific_issue->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_causes Potential Tailing Causes check_tailing->tailing_causes Yes check_broadening Is the peak broad? check_fronting->check_broadening No fronting_causes Potential Fronting Causes check_fronting->fronting_causes Yes broadening_causes Potential Broadening Causes check_broadening->broadening_causes Yes optimize_ph Optimize Mobile Phase pH (Lower pH for Basic Analytes) tailing_causes->optimize_ph change_column Use End-Capped Column tailing_causes->change_column reduce_concentration Reduce Sample Concentration/ Injection Volume tailing_causes->reduce_concentration match_solvent Match Injection Solvent to Mobile Phase fronting_causes->match_solvent check_overload_fronting Check for Column Overload fronting_causes->check_overload_fronting optimize_temp Increase Column Temperature broadening_causes->optimize_temp check_flow_rate Optimize Flow Rate broadening_causes->check_flow_rate wash_column Perform Column Wash broadening_causes->wash_column

Caption: A flowchart for systematic troubleshooting of poor peak shape.

References

Technical Support Center: Minimizing Variability in Bioanalysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards (IS) to minimize variability in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in bioanalysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the deuterated IS is chemically almost identical to the analyte, it is affected similarly by factors like sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the deuterated IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification, which leads to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] Key characteristics include:

CharacteristicRecommendationRationale
Chemical Purity >99%Ensures no other compounds are present that could cause interfering peaks in the chromatogram.[2]
Isotopic Purity ≥98%Minimizes the contribution of any unlabeled analyte present in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2]
Number of Deuterium Atoms 3 or moreA sufficient number of deuterium atoms is needed to ensure the mass-to-charge ratio (m/z) of the deuterated IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[3]
Label Position Stable, non-exchangeable positions (e.g., on aromatic rings or carbon atoms not prone to enolization)Placing deuterium on chemically stable parts of the molecule prevents it from exchanging with hydrogen atoms from the solvent or matrix, which would alter the standard's concentration.[3]

Q3: Can a deuterated internal standard completely eliminate matrix effects?

While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects.[3] In some instances, "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix.[4] This can sometimes be attributed to slight differences in retention time between the analyte and the deuterated standard.[5] Therefore, careful method development and validation remain crucial.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Precision and Inaccurate Quantification

Q: My quality control samples show high variability (%CV), and the measured concentrations are inaccurate. What are the possible causes and how can I troubleshoot this?

A: Poor precision and accuracy can stem from several sources. The following workflow can help you diagnose and resolve the issue.

Troubleshooting Workflow: Poor Precision and Accuracy Start High %CV and/or Inaccurate Results Check_Coelution Verify Analyte and IS Co-elution Start->Check_Coelution Check_Purity Assess IS Isotopic Purity Check_Coelution->Check_Purity Co-elution OK Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Separation Observed Check_Exchange Investigate Isotopic Exchange Check_Purity->Check_Exchange Purity Acceptable Correct_for_Impurity Correct for Unlabeled Analyte Contribution Check_Purity->Correct_for_Impurity High Unlabeled Analyte Check_Matrix Evaluate for Differential Matrix Effects Check_Exchange->Check_Matrix No Exchange Modify_Conditions Modify Sample/Mobile Phase pH or Temperature Check_Exchange->Modify_Conditions Exchange Detected Improve_Cleanup Improve Sample Cleanup Check_Matrix->Improve_Cleanup Differential Effects Observed Resolved Issue Resolved Check_Matrix->Resolved No Differential Effects Use_Alternative_IS Consider Alternative IS (e.g., 13C, 15N-labeled) Optimize_Chroma->Use_Alternative_IS Shift Persists Optimize_Chroma->Resolved Use_Alternative_IS->Resolved Correct_for_Impurity->Resolved Modify_Conditions->Resolved Improve_Cleanup->Resolved

Caption: Troubleshooting workflow for poor precision and accuracy.

  • Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] If this separation is significant, the analyte and IS may experience different matrix effects, leading to inaccurate quantification.[4]

    • Troubleshooting:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated IS to check for any separation.[2]

      • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.[4]

      • Consider an Alternative IS: If chromatographic separation persists, a ¹³C or ¹⁵N labeled internal standard may be a better choice as they are less prone to chromatographic shifts.[2]

Analyte (Number of Deuterium Atoms)Chromatographic SystemRetention Time Shift (Analyte - IS)Reference
Olanzapine (B1677200) (D3)Normal-Phase LC-MS/MSNot specified, but separation observed[5]
Des-methyl olanzapine (D8)Normal-Phase LC-MS/MSNot specified, but separation observed[5]
Fatty Acid Methyl Esters (Varying D)GC-MSDeuterated elutes earlier (hdIEC > 1)[7]
Various Compounds (Varying D)Reversed-Phase LC-MS/MSAverage shift of 0.04 min[8]
  • Isotopic Purity and Crosstalk: The presence of unlabeled analyte as an impurity in the deuterated IS can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[4][9] "Crosstalk" can also occur where the signal from the analyte interferes with the signal of the IS, or vice-versa.[10][11]

    • Troubleshooting:

      • Assess IS Purity: Analyze a high-concentration solution of the deuterated IS and monitor the mass transition of the unlabeled analyte. The response should be minimal.[4]

      • Evaluate Crosstalk:

        • Inject a high concentration of the analyte without the IS and monitor the IS channel.

        • Inject the IS without the analyte and monitor the analyte channel.

        • Interference should be below acceptable limits (e.g., <20% of LLOQ response in the analyte channel and <5% of IS response in the IS channel).

Isotopic Purity of Deuterated ISImpact on Bioanalytical Assay
Low Purity (<98%) Significant contribution to the analyte signal, leading to inaccurate results, especially at low concentrations. May cause non-linear calibration curves.
High Purity (≥98%) Minimal impact on accuracy and precision, ensuring reliable quantification.
  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix.[12] This is more likely to occur with deuterium labels in chemically labile positions (e.g., on heteroatoms or alpha to a carbonyl group) and can be influenced by pH and temperature.[3][12]

    • Troubleshooting:

      • Assess Stability: Incubate the deuterated IS in the sample matrix and mobile phase under the conditions of your assay for various time points and analyze for any change in the isotopic distribution or decrease in the deuterated IS signal.[12]

      • Modify Conditions: If exchange is observed, consider adjusting the pH of the sample or mobile phase (acidic conditions often minimize exchange) or lowering the autosampler temperature.[12]

Issue 2: In-source Fragmentation

Q: I suspect my deuterated internal standard is fragmenting in the mass spectrometer's ion source, what should I do?

A: In-source fragmentation occurs when the deuterated IS breaks apart in the ion source before mass analysis. This can lead to the formation of ions with the same mass as the analyte, causing interference.

Troubleshooting In-Source Fragmentation Start Suspected In-Source Fragmentation Analyze_IS_Alone Analyze IS Solution Alone Start->Analyze_IS_Alone Observe_Fragments Observe Fragments at Analyte m/z? Analyze_IS_Alone->Observe_Fragments Optimize_Source Optimize MS Source Conditions (e.g., lower cone voltage, lower temperature) Observe_Fragments->Optimize_Source Yes Resolved Issue Resolved Observe_Fragments->Resolved No Check_Chromatography Ensure Chromatographic Separation of Analyte and Potential Labile Metabolites Optimize_Source->Check_Chromatography Select_Different_Transition Select a Different MRM Transition for IS (less prone to fragmentation) Check_Chromatography->Select_Different_Transition Select_Different_Transition->Resolved Alternative_IS Consider Alternative IS (e.g., different labeling position) Select_Different_Transition->Alternative_IS Fragmentation Persists Alternative_IS->Resolved

Caption: Logical workflow for troubleshooting in-source fragmentation.

  • Troubleshooting Steps:

    • Optimize Source Conditions: Reduce the energy in the ion source by lowering the cone/fragmentor voltage or the source temperature.

    • Modify Chromatography: Ensure that any labile metabolites that could potentially revert to the parent analyte in the source are chromatographically separated.

    • Select a Different Precursor/Product Ion: Choose a more stable fragment for quantification.

    • Use an Alternative IS: If fragmentation is unavoidable, consider an IS with deuterium labels on a more stable part of the molecule.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the analyte and the deuterated internal standard are subject to differential matrix effects.

Methodology:

  • Prepare Three Sets of Samples: [4]

    • Set A (Neat Solution): Analyte and deuterated IS in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank biological matrix and then spike the analyte and deuterated IS into the extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank biological matrix before extraction.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery: [4]

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Interpretation:

CompoundPeak Area (Neat Solution)Peak Area (Post-Spike)Matrix Effect (%)
Analyte1,500,000900,00060% (Suppression)
Deuterated IS1,600,000950,00059.4% (Suppression)

In this example, both the analyte and the deuterated IS experience similar levels of ion suppression, indicating that the IS is effectively compensating for the matrix effect. A significant difference in the matrix effect percentage between the analyte and the IS would indicate a differential matrix effect.

Protocol 2: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte

Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated IS in a clean solvent at a concentration significantly higher than that used in the assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte at the retention time of the IS.

  • Evaluate Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[4] A higher response indicates significant contamination of the IS with the unlabeled analyte.[4]

By following these guidelines and troubleshooting steps, researchers can effectively minimize variability in their bioanalytical assays and ensure the generation of high-quality, reliable data.

References

Impact of storage conditions on Rivastigmine metabolite-d6 integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the integrity of Rivastigmine (B141) metabolite-d6 (NAP 226-90-d6).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of Rivastigmine metabolite-d6 during storage?

A1: The main stability concerns for this compound are chemical degradation and isotopic exchange. Chemical degradation can be influenced by factors such as temperature, pH, light, and oxidation.[1] Isotopic exchange, the replacement of deuterium (B1214612) atoms with hydrogen, can be catalyzed by acidic or basic conditions and is dependent on the position of the deuterium labels on the molecule.[2]

Q2: My analytical results show a loss of the deuterium label. What could be the cause?

A2: Loss of the deuterium label, or isotopic back-exchange, can occur when the deuterated internal standard is exposed to certain conditions. This is more likely if the deuterium atoms are on heteroatoms (like -OH or -NH) or on a carbon adjacent to a carbonyl group.[3] The pH of the solution is a critical factor; acidic or basic conditions can catalyze this exchange.[3] To mitigate this, ensure that the pH of your samples and storage solvents is controlled and consider using a standard with deuterium labels on more stable positions, such as an aromatic ring.

Q3: I am observing unexpected peaks in my chromatogram. Could this be due to degradation of the this compound?

A3: The appearance of new peaks is a strong indicator of degradation. To confirm if these are degradation products, you can perform a forced degradation study on a reference sample of this compound. By intentionally exposing the standard to stress conditions (e.g., acid, base, oxidation, heat, light), you can generate the primary degradation products and compare their retention times to the unknown peaks in your experimental samples.

Q4: How should I store my stock solutions of this compound?

A4: For long-term stability, stock solutions of this compound should be stored at -20°C or -80°C.[4] It is recommended to prepare stock solutions in a high-purity aprotic organic solvent such as acetonitrile (B52724) or methanol (B129727). Avoid repeated freeze-thaw cycles. For use in cell culture, solvents like ethanol, DMSO, and DMF can be used, but ensure the final solvent concentration is not toxic to the cells.

Troubleshooting Guides

Issue 1: Inaccurate quantification with high variability in replicate measurements.

  • Possible Cause: Degradation of this compound in the biological matrix (e.g., plasma) before or during sample processing.

  • Troubleshooting Steps:

    • Enzymatic Degradation: Rivastigmine is susceptible to hydrolysis by cholinesterases in plasma, which can lead to rapid degradation.[5] In untreated human plasma at room temperature, approximately 45% of Rivastigmine can degrade within 4 hours.[5]

    • Stabilization: To prevent enzymatic degradation, it is crucial to stabilize plasma samples immediately after collection. This can be achieved by:

      • Adding an esterase inhibitor (e.g., eserine hemisulfate) to the collection tubes.[5]

      • Acidifying the plasma to a pH of 3.[5]

    • Temperature Control: Keep plasma samples on ice during processing and store them frozen at -20°C or -80°C for long-term storage. Studies have shown Rivastigmine to be stable in human plasma for at least 3 months when stored at -20°C.[6][7]

Issue 2: Chromatographic peak for this compound is smaller than expected, or there is a co-eluting peak at the mass of the non-deuterated metabolite.

  • Possible Cause: Isotopic back-exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix.

  • Troubleshooting Steps:

    • Check Solvent and Matrix pH: Acidic or basic conditions can promote the exchange of deuterium atoms.[3] Ensure that the pH of your solvents and sample matrix is controlled and ideally neutral.

    • Label Position: Be aware of the position of the deuterium labels. Labels on chemically labile positions are more prone to exchange.[2] If possible, use an internal standard with deuterium labels on stable positions like an aromatic ring.

    • Storage Time in Solution: Minimize the time the deuterated standard is in solution, especially under non-ideal pH conditions, before analysis.

Quantitative Data on Stability

The following table summarizes the results of a forced degradation study on Rivastigmine. While this data is for the parent drug, it can serve as a useful indicator for the potential stability of its structurally similar metabolite, this compound, under various stress conditions.

Degradation Condition% Drug Degraded (Rivastigmine)
Acidic (0.1 M HCl)0.6%
Alkaline (0.1 M NaOH)1.2%
Oxidative (3% H₂O₂)5.8%
Photolytic1.0%
Thermal (60°C)0.5%

Data adapted from a forced degradation study on Rivastigmine.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Prepare Stress Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[2]

    • Thermal Degradation: Place the solid this compound in a 60°C oven. Also, incubate 1 mL of the stock solution at 60°C.[2]

    • Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to UV light (254 nm).[2]

  • Incubation: Incubate the stress samples for a defined period (e.g., 24-48 hours), taking aliquots at various time points.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating LC-MS/MS method to quantify the remaining parent compound and identify major degradation products.

Protocol 2: Assessment of this compound Stability in Plasma

Objective: To determine the stability of this compound in a biological matrix under different storage conditions.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into drug-free plasma.

    • Prepare multiple aliquots of the spiked plasma.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

    • Short-Term (Bench-Top) Stability: Store aliquots at room temperature for various durations (e.g., 0, 2, 4, 8, and 24 hours).

    • Long-Term Stability: Store aliquots at -20°C and -80°C for an extended period, with samples analyzed at different time points (e.g., 1, 3, and 6 months).

  • Sample Analysis:

    • Process the plasma samples at each time point (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Evaluation: Compare the concentrations of the stored samples to the concentration of the freshly prepared (time zero) sample. The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the nominal concentration).

Visualizations

Troubleshooting Workflow for this compound Instability start Inaccurate or Inconsistent Analytical Results check_degradation Are there unexpected peaks in the chromatogram? start->check_degradation check_exchange Is the d6-metabolite peak area lower than expected? check_degradation->check_exchange No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) check_degradation->forced_degradation Yes check_ph Check pH of Solvents and Matrix check_exchange->check_ph Yes solution_stable Results are now consistent check_exchange->solution_stable No compare_peaks Compare retention times of degradants with unknown peaks forced_degradation->compare_peaks stabilize_sample Review Sample Handling and Storage Procedures compare_peaks->stabilize_sample stabilize_sample->solution_stable review_label Review Position of Deuterium Labels check_ph->review_label review_label->solution_stable

Caption: Troubleshooting workflow for investigating this compound instability.

Experimental Workflow for Plasma Stability Assessment start Prepare Spiked Plasma Samples (Low, Mid, High QC) t0 Analyze Time Zero (T0) Reference Samples start->t0 storage Store Aliquots under Different Conditions start->storage ft_stability Freeze-Thaw Stability (e.g., 3 cycles, -20°C/-80°C) storage->ft_stability st_stability Short-Term Stability (Room Temp, 0-24h) storage->st_stability lt_stability Long-Term Stability (-20°C/-80°C, 1-6 months) storage->lt_stability analysis Process and Analyze Samples by LC-MS/MS ft_stability->analysis st_stability->analysis lt_stability->analysis evaluation Compare Results to T0 (Acceptance criteria: ±15%) analysis->evaluation

Caption: Workflow for assessing the stability of this compound in plasma.

Metabolic Pathway of Rivastigmine rivastigmine Rivastigmine hydrolysis Cholinesterase-mediated Hydrolysis rivastigmine->hydrolysis metabolite Metabolite (NAP 226-90) lcms LC-MS/MS Analysis metabolite->lcms Analyte metabolite_d6 This compound (Internal Standard) metabolite_d6->lcms Internal Standard hydrolysis->metabolite

Caption: Metabolic pathway of Rivastigmine and its relationship to the deuterated internal standard.

References

Dealing with co-eluting interferences in Rivastigmine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the bioanalysis of Rivastigmine (B141).

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in Rivastigmine bioanalysis?

A1: The most frequently encountered co-eluting interferences in Rivastigmine bioanalysis are:

  • Diethyl Rivastigmine: A potential process-related impurity with a structure very similar to Rivastigmine, making chromatographic separation challenging.[1][2]

  • Metabolites: The major metabolite, NAP 226-90, can sometimes co-elute or interfere with the analysis of the parent drug if the chromatographic method is not sufficiently optimized.[3][4][5]

  • Endogenous Matrix Components: Lipids, proteins, and other components from biological matrices like plasma or brain homogenate can co-elute with Rivastigmine and cause ion suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the matrix effect.[6][7][8]

  • Co-administered Drugs: If the subject is on other medications, these compounds or their metabolites could potentially co-elute and interfere with the analysis.[6]

Q2: My Rivastigmine peak is showing poor resolution from an interfering peak. What are the initial troubleshooting steps?

A2: Poor resolution is often due to insufficient selectivity of the chromatographic system. Here are the initial steps to address this:

  • Optimize the Mobile Phase:

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention times of ionizable compounds like Rivastigmine and its interferences.

    • Organic Modifier: Varying the type (e.g., acetonitrile (B52724) vs. methanol) and proportion of the organic solvent in the mobile phase can improve separation.

  • Adjust the Gradient Profile: If using a gradient elution, modifying the slope and duration of the gradient can enhance the resolution between closely eluting peaks.

  • Evaluate the Stationary Phase: Consider using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) that may offer different selectivity for Rivastigmine and the interfering compound.[9]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve separation efficiency, leading to better resolution.

Q3: How can I minimize matrix effects in my Rivastigmine LC-MS/MS assay?

A3: Minimizing matrix effects is crucial for accurate and reproducible quantification. Here are some effective strategies:

  • Improve Sample Preparation: More rigorous sample clean-up can remove many interfering endogenous components. Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][10][11]

  • Optimize Chromatography: As with resolving co-eluting peaks, adjusting the mobile phase and gradient can help separate Rivastigmine from the matrix components causing ion suppression or enhancement.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Rivastigmine is the best way to compensate for matrix effects, as it will co-elute with the analyte and be affected by ion suppression or enhancement in a similar manner.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of Rivastigmine.

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-eluting interferences in Rivastigmine bioanalysis.

Problem: Poor peak shape or co-elution observed in chromatograms.

Troubleshooting_Workflow cluster_optimization Method Optimization Steps start Start: Poor Resolution or Co-elution Observed check_method Review Current Method: - Sample Preparation - Chromatography - MS Parameters start->check_method optimize_chromatography Optimize Chromatographic Conditions check_method->optimize_chromatography modify_mobile_phase Adjust Mobile Phase: - Change pH - Vary Organic Modifier - Alter Buffer Concentration optimize_chromatography->modify_mobile_phase Sufficient Selectivity? No improve_sample_prep Improve Sample Preparation optimize_chromatography->improve_sample_prep Resolution Improved? No adjust_gradient Modify Gradient Profile: - Steeper/Shallower Gradient - Isocratic Hold modify_mobile_phase->adjust_gradient change_column Try Different Column Chemistry: - C8, Phenyl, etc. adjust_gradient->change_column change_column->improve_sample_prep switch_to_lle Implement Liquid-Liquid Extraction (LLE) improve_sample_prep->switch_to_lle Matrix Effects Present? Yes check_ms Optimize MS/MS Detection improve_sample_prep->check_ms Matrix Effects Reduced? No switch_to_spe Implement Solid-Phase Extraction (SPE) switch_to_lle->switch_to_spe switch_to_spe->check_ms select_transitions Select More Specific MRM Transitions check_ms->select_transitions end End: Resolution Achieved select_transitions->end

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting Rivastigmine from plasma while removing a significant portion of interfering proteins and phospholipids.[10][12]

  • Aliquot Sample: In a polypropylene (B1209903) tube, add 100 µL of plasma sample.

  • Add Internal Standard: Spike with 10 µL of the internal standard working solution and vortex for 30 seconds.

  • Add Extraction Solvent: Add 1 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether or a mixture of 1-butanol (B46404) and n-hexane).

  • Vortex: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitute: Reconstitute the dried residue in 150 µL of the mobile phase.

  • Inject: Inject an aliquot (e.g., 50 µL) into the HPLC or LC-MS/MS system.

Sample Preparation: Protein Precipitation (PPT)

This is a simpler but generally less clean method compared to LLE.[10][11][13]

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of plasma sample.

  • Add Internal Standard: Add 10 µL of the internal standard working solution and vortex for 30 seconds.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer Supernatant: Transfer the supernatant to a clean tube for injection.

Sample_Preparation_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) start Start: Plasma Sample add_is Add Internal Standard start->add_is add_ppt_solvent Add Acetonitrile add_is->add_ppt_solvent add_lle_solvent Add Extraction Solvent add_is->add_lle_solvent vortex_ppt Vortex add_ppt_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt inject Inject into LC-MS/MS supernatant_ppt->inject vortex_lle Vortex add_lle_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->inject

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Rivastigmine Analysis
ParameterCondition 1Condition 2
Column Purospher Star RP-18 (3 µm)[3][4]Agilent C18 (3.5 µm)[14]
Mobile Phase A Ammonium acetate (B1210297) buffer0.1% Formic acid in water
Mobile Phase B AcetonitrileMethanol
Flow Rate 0.3 - 1.3 mL/min[12][14]0.8 mL/min
Ionization Mode Positive ESI or APCI[3]ESI+[14]
MRM Transition 251.3 → 206.0[14]Varies by instrument
Internal Standard Labeled Rivastigmine or other compound[3]Antipyrine (189.1 → 106.1)[14]
Table 2: Summary of Validation Parameters from a Validated Method
QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
Low QC 4.34 - 11.27[5]1.66 - 7.56[5]101.1 - 107.8[5]~90 - 113[10][12]
Medium QC 4.34 - 11.27[5]1.66 - 7.56[5]101.1 - 107.8[5]~90 - 113[10][12]
High QC 4.34 - 11.27[5]1.66 - 7.56[5]101.1 - 107.8[5]~90 - 113[10][12]

References

Improving sensitivity for low-level detection of Rivastigmine metabolite-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for the low-level detection of Rivastigmine (B141) and its deuterated metabolite, Rivastigmine-d6.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low sensitivity when analyzing Rivastigmine and its metabolites?

Low sensitivity in LC-MS/MS analysis of Rivastigmine can stem from several factors, with the most common being suboptimal sample preparation, matrix effects, and inappropriate mass spectrometry parameters.[1][2] Inefficient extraction of the analyte from the biological matrix can lead to low recovery and, consequently, a weak signal. Matrix effects, where co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte, are also a significant cause of poor sensitivity.[3] Furthermore, mass spectrometer settings that are not optimized for Rivastigmine and its deuterated internal standard will result in a diminished signal.

Q2: Which sample preparation technique is recommended for achieving high sensitivity for Rivastigmine in plasma?

The choice of sample preparation technique depends on the desired level of sensitivity and the complexity of the sample matrix. For high sensitivity, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally preferred over protein precipitation (PPT) as they provide cleaner extracts with fewer matrix effects.[4][5] However, PPT is a simpler and faster method that can provide adequate sensitivity for some applications.[6]

Q3: How can I minimize matrix effects in my Rivastigmine analysis?

To minimize matrix effects, several strategies can be employed:

  • Optimize Chromatography: Ensure chromatographic separation of Rivastigmine from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and flow rate.[2]

  • Improve Sample Cleanup: Utilize more effective sample preparation methods like SPE or LLE to remove interfering substances.[5]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like Rivastigmine metabolite-d6 is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[7]

  • Modify Ion Source Parameters: Optimization of the electrospray ionization (ESI) source, such as using a Z-spray design, can reduce interference from phospholipids (B1166683).[8]

Q4: What are the key mass spectrometry parameters to optimize for this compound?

For optimal detection of this compound, focus on the following MS parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Rivastigmine analysis.[9]

  • Multiple Reaction Monitoring (MRM) Transitions: Select the most intense and specific precursor-to-product ion transitions. For Rivastigmine, a common transition is m/z 251.3 → 206.0.[10] The corresponding transition for the d6 metabolite should be monitored.

  • Ion Source Parameters: Optimize the ion spray voltage, sheath gas, auxiliary gas, and sweep gas flow rates, as well as the ion transfer tube and vaporizer temperatures to maximize the signal.[11]

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation of the precursor ion into the desired product ion.[12]

Troubleshooting Guides

Issue: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting low or no signal for your deuterated internal standard.

Workflow for Troubleshooting Low Sensitivity

G A Low or No Signal for This compound B Check MS Performance A->B C Infuse Standard Solution Directly B->C D Signal Observed? C->D E Troubleshoot LC and Sample Prep D->E Yes F Optimize MS Parameters (e.g., Source, Collision Energy) D->F No G Check Sample Preparation E->G I Evaluate Matrix Effects E->I K Check LC System E->K H Review Extraction Protocol (Solvents, pH, etc.) G->H J Post-column Infusion or Post-extraction Spike I->J L Check for Leaks, Column Clogging, and Mobile Phase Issues K->L

Caption: A step-by-step guide to diagnosing low signal issues.

Step-by-Step Troubleshooting:

  • Verify Mass Spectrometer Performance:

    • Action: Directly infuse a standard solution of this compound into the mass spectrometer.

    • Expected Outcome: A stable and strong signal should be observed.

    • Troubleshooting: If no signal is observed, there may be an issue with the MS settings or hardware. Optimize MS parameters such as ion source conditions and collision energy.[12][13] If the signal is weak, consider cleaning the ion source.[13]

  • Investigate the Liquid Chromatography (LC) System:

    • Action: If the MS is performing correctly, inspect the LC system for any issues.

    • Expected Outcome: The system pressure should be stable and within the expected range.

    • Troubleshooting: Check for leaks in the system, ensure the column is not clogged, and verify that the mobile phases are correctly prepared and degassed.[13]

  • Evaluate Sample Preparation:

    • Action: Review your sample preparation protocol for any potential errors.

    • Expected Outcome: The extraction recovery should be consistent and high.

    • Troubleshooting: Ensure the correct solvents and reagents were used and that the pH was adjusted correctly during extraction.[6] Consider preparing a fresh set of standards and quality control samples to rule out degradation.

  • Assess Matrix Effects:

    • Action: Perform a post-column infusion experiment or a post-extraction spike experiment to evaluate ion suppression or enhancement.[3]

    • Expected Outcome: The signal intensity of the analyte should not significantly decrease when the matrix is introduced.

    • Troubleshooting: If significant matrix effects are observed, optimize the chromatographic method to separate the analyte from the interfering matrix components or implement a more rigorous sample cleanup procedure.

Experimental Protocols

Sample Preparation Methodologies

a) Protein Precipitation (PPT) [6]

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) [14]

  • To 1 mL of plasma sample, add 20 µL of the internal standard and 20 µL of 1 M NaOH.

  • Add 3 mL of 1-butanol/n-hexane (2:98, v/v) and shake for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

c) Solid-Phase Extraction (SPE) [4]

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the plasma sample (pre-treated as necessary).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Parameters

Experimental Workflow for Rivastigmine Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Plasma Sample B Add Internal Standard (Rivastigmine-d6) A->B C Extraction (PPT, LLE, or SPE) B->C D Inject Extract C->D E UPLC/HPLC (e.g., C18 column) D->E F Electrospray Ionization (ESI+) E->F G Tandem Mass Spectrometer (MRM Mode) F->G H Data Analysis G->H

Caption: General workflow for the analysis of Rivastigmine.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for Rivastigmine analysis.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation[6]Liquid-Liquid Extraction[14]Solid-Phase Extraction[4]
Recovery (%) Not specified90.886.28
Lower Limit of Quantification (LLOQ) Not specified0.5 ng/mL0.2 ng/mL
Advantages Simple, fastHigh recovery, clean extractVery clean extract, high sensitivity
Disadvantages Potential for significant matrix effectsMore time-consuming, requires solvent evaporationMore complex and expensive

Table 2: LC-MS/MS and UPLC-MS/MS Method Parameters

ParameterLC-MS/MS Method 1[9]LC-MS/MS Method 2UPLC-MS/MS Method[15]
Column C18 INERTSIL ODSAgilent C18 (4.6 mm x 100 mm, 3.5 µm)Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase 0.05% aqueous formic acid, acetonitrile (50:50, v/v)Water-methanol (20:80, v/v)Ammonium phosphate (B84403) buffer, acetonitrile (65:35, v/v)
Flow Rate Not specified0.3 mL/min0.5 mL/min
Run Time Not specifiedNot specifiedNot specified
LLOQ Not specified0.1 ng/mL (plasma)0.2 ng/mL

Relationship between Rivastigmine and its Deuterated Internal Standard

G A Rivastigmine C Co-elution in LC A->C B Rivastigmine Metabolite-d6 B->C D Similar Ionization and Fragmentation C->D E Accurate Quantification D->E

Caption: The relationship between the analyte and its internal standard.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalysis of Rivastigmine Metabolite (NAP 226-90)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rivastigmine's primary metabolite, NAP 226-90, the selection of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. This guide provides an objective comparison of Rivastigmine (B141) metabolite-d6 (a stable isotope-labeled internal standard) against other internal standards, supported by experimental data from published studies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as Rivastigmine metabolite-d6, are widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their near-identical physicochemical properties to the analyte.

Performance Comparison of Internal Standards

The following tables summarize the performance of different internal standards used for the quantification of Rivastigmine metabolite (NAP 226-90) from various studies. It is important to note that these data are collated from separate publications and not from a direct head-to-head comparison study.

Table 1: Performance Data for Rivastigmine Metabolite (NAP 226-90) Analysis Using a Deuterated Internal Standard

Validation ParameterLow QCMedium QCHigh QCReference
Within-Run Accuracy (%) 99.1105.899.1[1][2]
Within-Run Precision (%CV) 9.910.59.9[1][2]
Between-Run Accuracy (%) 96.7102.198.9[1][2]
Between-Run Precision (%CV) 7.783.444.53[1][2]
Extraction Recovery (%) 109.8102.191.9[1][2]
Matrix Effect (%) 106.8102.399.1[1][2]

Table 2: Performance Data for Rivastigmine Metabolite (NAP 226-90) Analysis Using a Non-Labeled Structural Analog Internal Standard

Validation Parameter0.50 ng/mL (LLOQ)1.50 ng/mL (Low QC)10.0 ng/mL (Medium QC)20.0 ng/mL (High QC)Reference
Inter-day Accuracy (% bias) 7.04.8-1.1-0.1[3][4]
Inter-day Precision (%CV) 6.55.54.02.5[3][4]

Experimental Protocols

The methodologies presented below are based on validated LC-MS/MS methods for the simultaneous determination of Rivastigmine and its metabolite, NAP 226-90.

Method Using a Labeled Internal Standard for NAP 226-90

This protocol is adapted from a study that utilized a sensitive, specific, and reproducible LC-MS-MS method for the simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in human plasma, employing their respective labeled internal standards.[5]

1. Sample Preparation (Liquid-Liquid Extraction with Derivatization):

  • To a plasma sample, add the labeled internal standards for both rivastigmine and NAP 226-90.

  • Alkalinize the plasma sample.

  • Perform liquid-liquid extraction using methyl-tert-butyl ether, which includes a simultaneous derivatization of NAP 226-90 with propionic anhydride.

  • Back-extract the compounds into an acidic solution.

  • Perform a final re-extraction before analysis.

2. LC-MS/MS Conditions:

  • LC Column: 3-micrometer Purospher Star RP-18

  • Mass Spectrometer: MDS Sciex API 3000 triple quadrupole

  • Ionization: Positive atmospheric pressure chemical ionization (APCI)

  • Detection: Multiple reaction monitoring (MRM) mode

3. Validation:

  • The method was validated for a concentration range of 0.200 to 30.0 ng/ml.

  • Intra- and inter-day accuracy and precision were found to be suitable.

  • The LC-MS-MS method was cross-validated with a previously developed in-house GC-MS method, showing excellent correlation.[5]

Method Using a Non-Labeled Structural Analog Internal Standard

This protocol is based on a validated HPLC/MS/MS assay for Rivastigmine and NAP 226-90 in human EDTA plasma using a structural analogue of rivastigmine as the internal standard.[3][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of a plasma aliquot, add the internal standard (a structural analogue of rivastigmine).

  • Precipitate the proteins by adding 200 µL of methanol.

  • Centrifuge the mixture.

  • Take 100 µL of the clear supernatant and mix with 100 µL of methanol/water (30:70, v/v).

  • Inject 25 µL onto the HPLC system.

2. LC-MS/MS Conditions:

  • LC Column: 150 x 2.0 mm i.d. Gemini C18

  • Mobile Phase: Gradient system with 10 mM ammonium (B1175870) hydroxide (B78521) and methanol

  • Ionization: Turboionspray interface, positive ion mode

  • Detection: Multiple reaction monitoring (MRM) by tandem mass spectrometry

3. Validation:

  • The assay quantifies NAP 226-90 from 0.50 to 25 ng/mL.

  • Validation results demonstrated that metabolite concentrations can be accurately and precisely quantified.[3][4]

Visualizing the Workflow and Logic

To better illustrate the processes involved in bioanalytical method validation and the rationale behind internal standard selection, the following diagrams are provided.

G Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation start Plasma Sample spike Spike with Analyte & Internal Standard start->spike extract Extraction (LLE, SPE, or PPT) spike->extract reconstitute Reconstitute extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification (Peak Area Ratios) detect->quantify validate Assess Validation Parameters (Accuracy, Precision, Recovery, etc.) quantify->validate report Generate Report validate->report

Caption: A generalized workflow for bioanalytical method validation.

G Internal Standard Selection Logic start Need for an Internal Standard ideal Ideal IS: Stable Isotope-Labeled (e.g., d6) start->ideal Best Performance alternative Alternative IS: Structural Analog start->alternative Good Performance, Cost-effective other Other: Non-related Compound start->other Acceptable if others are unavailable prop1 Co-elutes with analyte Identical extraction recovery Corrects for matrix effects ideal->prop1 Properties prop2 Similar chromatographic behavior Similar extraction recovery May not fully correct for matrix effects alternative->prop2 Properties prop3 Different retention time Variable extraction recovery Limited correction for matrix effects other->prop3 Properties

Caption: Decision logic for selecting an internal standard.

References

A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Analysis of Rivastigmine Metabolite-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. The choice of analytical technique can significantly impact the sensitivity, specificity, and overall efficiency of the analysis. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the deuterated metabolite of Rivastigmine (B141) (Rivastigmine metabolite-d6).

Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease, is metabolized to a decarbamylated product, known as NAP 226-90. The deuterated internal standard, this compound, is crucial for accurate quantification in biological matrices. This comparison is based on a cross-validation study that directly compared the performance of a developed LC-MS/MS method with a previously established in-house GC-MS method for the analysis of Rivastigmine and its primary metabolite in human plasma.[1]

Quantitative Data Summary

A pivotal study by Pommier and Frigola (2003) provides a direct comparison of the two techniques, demonstrating an excellent correlation between the methods for the analysis of patient samples. The quantitative parameters for the LC-MS/MS method are summarized below. While specific quantitative data for the compared in-house GC-MS method is not detailed in the publication, the successful cross-validation implies comparable accuracy and precision.

ParameterLC-MS/MSGC-MS
Analyte Rivastigmine and its metabolite NAP 226-90Rivastigmine and its metabolite NAP 226-90
Internal Standard Labeled internal standardsLabeled internal standards
Linearity Range 0.200 - 30.0 ng/mLNot explicitly stated, but cross-validation suggests a comparable range.
Intra-day Precision Suitable over the concentration rangeNot explicitly stated, but cross-validation suggests comparable precision.
Inter-day Precision Suitable over the concentration rangeNot explicitly stated, but cross-validation suggests comparable precision.
Intra-day Accuracy Suitable over the concentration rangeNot explicitly stated, but cross-validation suggests comparable accuracy.
Inter-day Accuracy Suitable over the concentration rangeNot explicitly stated, but cross-validation suggests comparable accuracy.
Correlation -Excellent correlation with the LC-MS/MS method.[1]

Experimental Workflows

The general experimental workflows for both LC-MS/MS and GC-MS-based bioanalytical methods involve several key stages from sample receipt to final data analysis. The following diagrams illustrate these processes.

General Bioanalytical Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Receipt Sample Receipt and Logging Sample_Storage Sample Storage (-20°C or -80°C) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing and Homogenization Sample_Storage->Sample_Thawing Internal_Standard Addition of Internal Standard (e.g., this compound) Sample_Thawing->Internal_Standard Sample_Preparation Sample Preparation (e.g., LLE, SPE, PPT) Internal_Standard->Sample_Preparation Chromatographic_Separation Chromatographic Separation (LC or GC) Sample_Preparation->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MS/MS) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Acquisition Data Acquisition Mass_Spectrometric_Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic/Statistical Analysis Data_Processing->Pharmacokinetic_Analysis Reporting Reporting Pharmacokinetic_Analysis->Reporting

General workflow for bioanalytical method validation.

The metabolic pathway of Rivastigmine is a crucial aspect to consider in the development of analytical methods. The primary metabolic route involves the hydrolysis of Rivastigmine to its decarbamylated metabolite, NAP 226-90.

Rivastigmine Metabolism Rivastigmine Rivastigmine Metabolite NAP 226-90 (Decarbamylated Metabolite) Rivastigmine->Metabolite Metabolism Enzyme Cholinesterase-mediated Hydrolysis Enzyme->Rivastigmine

Metabolic pathway of Rivastigmine.

Detailed Experimental Protocols

LC-MS/MS Method

This protocol is a representative summary based on the method described by Pommier and Frigola (2003).

  • Sample Preparation:

    • To a plasma sample, add the deuterated internal standards for both Rivastigmine and its metabolite.

    • Perform a liquid-liquid extraction using methyl-tert-butyl ether at a basic pH. This step also includes a simultaneous derivatization of the metabolite NAP 226-90 with propionic anhydride.

    • Back-extract the analytes into an acidic solution.

    • Re-extract the compounds prior to analysis.

  • Chromatographic Conditions:

    • Column: 3-micrometer Purospher Star RP-18 column.

    • Mobile Phase: A suitable gradient of aqueous and organic solvents.

    • Flow Rate: Optimized for the separation of the analytes.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., MDS Sciex API 3000).

    • Ionization Source: Positive atmospheric pressure chemical ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) was used to detect the analytes and their internal standards.

GC-MS Method

While the specific in-house GC-MS method from the comparative study is not detailed, a general approach for the GC-MS analysis of a compound like Rivastigmine and its metabolite would likely involve the following steps.

  • Sample Preparation:

    • Addition of a deuterated internal standard to the plasma sample.

    • Liquid-liquid extraction of the analytes from the biological matrix.

    • Derivatization: This is a critical step for many polar and non-volatile compounds to make them suitable for GC analysis. For Rivastigmine and its metabolite, a derivatization step, such as acylation, would be necessary to improve their volatility and thermal stability. The phenolic hydroxyl group of the metabolite would be a primary target for derivatization.

    • Reconstitution of the dried extract in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase for the separation of the derivatized analytes.

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electron Ionization (EI) is a common choice for GC-MS.

    • Detection Mode: Selected Ion Monitoring (SIM) would be employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analytes and internal standards.

Comparison of Methodologies

FeatureLC-MS/MSGC-MS
Sample Preparation Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. Derivatization is generally not required for polar compounds.Typically requires liquid-liquid or solid-phase extraction. Derivatization is often necessary for polar and non-volatile analytes like Rivastigmine and its metabolite to increase volatility and thermal stability.
Chromatography Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Well-suited for a wide range of compound polarities.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Best for volatile and thermally stable compounds.
Ionization Soft ionization techniques like Electrospray Ionization (ESI) and APCI are common, which typically result in minimal fragmentation and a prominent molecular ion.Hard ionization techniques like Electron Ionization (EI) are frequently used, leading to extensive fragmentation and a characteristic mass spectrum that can be used for library matching.
Sensitivity & Selectivity Generally offers high sensitivity and selectivity, especially with the use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.Can also provide high sensitivity and selectivity, particularly in the Selected Ion Monitoring (SIM) mode.
Throughput Can have faster analysis times per sample compared to GC-MS, especially with the advent of Ultra-High-Performance Liquid Chromatography (UHPLC).Runtimes can be longer due to the time required for the temperature program of the gas chromatograph.
Versatility Applicable to a broader range of compounds, including large molecules and those that are thermally labile.More limited to volatile and thermally stable compounds, or those that can be made so through derivatization.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of Rivastigmine and its metabolite in biological matrices. The choice between the two often depends on the specific requirements of the study, available instrumentation, and the expertise of the laboratory personnel.

The LC-MS/MS method, as demonstrated by Pommier and Frigola, offers a sensitive, specific, and reproducible approach without the need for a derivatization step for the parent compound, although derivatization of the metabolite was performed in their specific protocol.[1] This can simplify sample preparation and potentially increase throughput.

The GC-MS method, while requiring a derivatization step for Rivastigmine and its metabolite, has been shown to provide excellent correlation with the LC-MS/MS method, indicating its suitability for accurate quantification.[1] The extensive fragmentation patterns generated by EI in GC-MS can also provide a high degree of structural confirmation.

For high-throughput analysis of a large number of samples, the LC-MS/MS method might be preferred due to its potential for faster analysis times and simpler sample preparation for a broader range of compounds. However, GC-MS remains a robust and valuable technique, particularly when high separation efficiency for complex mixtures is required and when dealing with analytes that are amenable to derivatization. Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs and a careful validation of the chosen method.

References

A Comparative Guide to the Bioanalytical Quantification of Rivastigmine: Evaluating the Accuracy and Precision with a Deuterated d6 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative analysis of the analytical performance of various methods for the quantification of Rivastigmine, with a particular focus on the use of a deuterated internal standard, Rivastigmine-d6. The data presented herein is compiled from several validated bioanalytical methods, offering insights into the selection of an appropriate internal standard for achieving reliable and reproducible results.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Rivastigmine-d6, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is attributed to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will compare the accuracy and precision of methods employing a deuterated standard with those utilizing non-deuterated internal standards.

Performance Comparison of Analytical Methods for Rivastigmine Quantification

The following table summarizes the validation parameters from different studies, providing a comparative overview of the accuracy and precision achieved with various internal standards for Rivastigmine quantification in plasma.

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Rivastigmine-d4 LQC: 311.277.56101.1103.2[1][2]
MQC: 154.341.66107.8114.9[1][2]
HQC: 806.524.54102.5104.7[1][2]
Escitalopram LQC: 0.15< 11.0< 12.093.35 - 109.2399.85 - 103.07[3]
MQC: 6.5< 11.0< 12.093.35 - 109.2399.85 - 103.07[3]
HQC: 12< 11.0< 12.093.35 - 109.2399.85 - 103.07[3]
Zolpidem 0.2 - 20.0< 10.0< 10.0Within ±10.0%Within ±10.0%[4][5]
Antipyrine 0.1 - 500Not explicitly stated, but RSDs met requirementsNot explicitly stated, but RSDs met requirementsNot explicitly statedNot explicitly stated[6][7]
Donepezil 0.5 - 162.6 - 6.43.2 - 9.1-7.0 to 2.4-5.6 to 2.8[8][9]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation, RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols from the cited literature for the quantification of Rivastigmine.

Method 1: Quantification of Rivastigmine using Rivastigmine-d4 Internal Standard[1][2]
  • Sample Preparation:

    • To a plasma sample, add the internal standard (Rivastigmine-d4) solution.

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex mix and centrifuge the sample.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Not specified in the abstract.

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Not specified in the abstract.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Quantification of Rivastigmine using Escitalopram Internal Standard[3]
  • Sample Preparation:

    • To a plasma sample, add the internal standard (Escitalopram) solution.

    • Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).

    • Vortex mix and centrifuge the sample.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 INERTSIL ODS column.

    • Mobile Phase: Isocratic elution with 0.05% aqueous formic acid and acetonitrile (50:50, v/v).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 3: Quantification of Rivastigmine using Zolpidem Internal Standard[4][5]
  • Sample Preparation:

    • Perform solid-phase extraction (SPE) of Rivastigmine and the internal standard (Zolpidem) from human plasma.

  • Liquid Chromatography:

    • Column: Betabasic-8 column.

  • Mass Spectrometry:

    • Ionization: Not specified in the abstract.

    • Detection: Monitoring the mass transition ion-pairs of m/z 251.20 → 206.10, 86.20 for Rivastigmine and m/z 308.10 → 235.10 for Zolpidem.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Rivastigmine in a biological matrix using an internal standard and LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Rivastigmine-d6) sample->add_is extraction Extraction (Protein Precipitation or LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification (Peak Area Ratio) ms->quantification results Concentration Results quantification->results

Bioanalytical workflow for Rivastigmine quantification.

References

Data Presentation: A Comparative Summary of Rivastigmine Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bioanalytical Methods for Rivastigmine (B141) Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of rivastigmine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of various bioanalytical methods for rivastigmine, summarizing their performance based on single-laboratory validation data. While no direct inter-laboratory comparison studies were identified, this compilation of published data serves as a valuable resource for method selection and development.

The following table summarizes the quantitative performance of different analytical techniques used for the quantification of rivastigmine. The data is compiled from various single-laboratory validation studies.

MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)Reference
UPLC-UV Pharmaceutical Dosage Form12.5 - 75 µg/mL98 - 102%0.2%3.4 µg/mL[1][2]
HPLC-UV Rat Plasma & Brain75 - 3000 ng/mL93.42 - 109.81%< 15%75 ng/mL[1]
Spectrofluorimetric Bulk and Pharmaceutical Formulations100 - 4000 ng/mLNot SpecifiedNot SpecifiedNot Specified[3]
LC-MS/MS Human Plasma25 - 5000 pg/mLWithin 15%Within 15%25 pg/mL[4]
LC-MS/MS Human Plasma0.2 - 20.0 ng/mLWithin 10.0%Within 10.0%0.2 ng/mL[5][6]

Experimental Protocols: Detailed Methodologies

Below are detailed experimental protocols for the key bioanalytical methods cited in this guide.

UPLC-UV Method for Pharmaceutical Dosage Forms[1][2]
  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm).[2]

    • Mobile Phase: Ammonium phosphate (B84403) buffer and acetonitrile (B52724) (65:35% v/v).[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[2]

    • UV Detection: 254 nm.[2]

  • Sample Preparation:

    • 10 mg of Rivastigmine powder was dissolved in 100 mL of the mobile phase.[1]

    • The solution was sonicated for 20 minutes.[1]

    • The solution was then centrifuged at 5000 rpm for 10 minutes.[1]

HPLC-UV Method for Rat Plasma & Brain[1]
  • Chromatographic Conditions:

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Detection: UV detector.

  • Sample Preparation (Plasma - Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add 10 µL of the internal standard.[1]

    • Add 1 mL of tert-butyl methyl ether (TBME).[1]

    • Vortex the mixture and then centrifuge.[1]

    • Evaporate the organic layer and reconstitute the residue.[1]

  • Sample Preparation (Brain - Protein Precipitation):

    • Homogenize brain samples.[1]

    • Perform protein precipitation by mixing one part of the brain homogenate with three parts of ice-cold methanol (B129727) containing the internal standard.[1]

LC-MS/MS Method for Human Plasma[4][5]
  • Chromatographic Conditions:

    • Column: YMC-Triart C18 or Betabasic-8.[4][6]

    • Mobile Phase: Isocratic or gradient elution with mobile phases typically consisting of aqueous formic acid and acetonitrile.[5]

    • Ionization: Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • Mass Transitions: For rivastigmine, m/z 251.1 > 206.0 or m/z 251.20 > 206.10, 86.20.[4][6]

  • Sample Preparation (Protein Precipitation):

    • A simple and quick protein precipitation technique is commonly used for plasma samples.[4]

  • Sample Preparation (Solid-Phase Extraction):

    • Rivastigmine can be extracted from human plasma using a solid-phase extraction technique.[5][6]

  • Sample Preparation (Liquid-Liquid Extraction):

Visualizations: Workflows and Pathways

To further illustrate the processes and concepts discussed, the following diagrams have been generated.

Experimental Workflow for Rivastigmine Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Brain, etc.) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE, SPE, or PPT) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (UPLC/HPLC) Evaporation->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for rivastigmine bioanalysis.

Comparison Framework for Bioanalytical Methods cluster_performance Performance Characteristics cluster_practicality Practical Considerations MethodSelection Bioanalytical Method Selection Linearity Linearity & Range MethodSelection->Linearity Accuracy Accuracy MethodSelection->Accuracy Precision Precision MethodSelection->Precision Sensitivity Sensitivity (LOQ) MethodSelection->Sensitivity Selectivity Selectivity & Specificity MethodSelection->Selectivity SampleThroughput Sample Throughput MethodSelection->SampleThroughput Cost Cost & Complexity MethodSelection->Cost MatrixEffects Matrix Effects MethodSelection->MatrixEffects Decision Optimal Method Choice Linearity->Decision Accuracy->Decision Precision->Decision Sensitivity->Decision Selectivity->Decision SampleThroughput->Decision Cost->Decision MatrixEffects->Decision

Caption: Key parameters for comparing bioanalytical methods.

Metabolic Pathway of Rivastigmine Rivastigmine Rivastigmine Cholinesterase Cholinesterase-Mediated Hydrolysis Rivastigmine->Cholinesterase CYP450 Cytochrome P450 (Minor Pathway) Rivastigmine->CYP450 Metabolite Decarbamylated Metabolite (Inactive) Cholinesterase->Metabolite

Caption: Primary metabolic pathway of rivastigmine.[1]

References

A Researcher's Guide to Internal Standards: Rivastigmine Metabolite-d6 vs. ¹³C-Labeled Analogs for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is critical for ensuring the accuracy and reproducibility of quantitative methods. For researchers developing assays for the Alzheimer's drug Rivastigmine, a key decision lies between using a deuterated (²H) internal standard, such as Rivastigmine metabolite-d6, and a carbon-13 (¹³C)-labeled internal standard. This guide provides an objective comparison of these two types of stable isotope-labeled standards, supported by established principles in mass spectrometry, to aid researchers, scientists, and drug development professionals in making an informed choice.

While ¹³C-labeled internal standards for Rivastigmine are less common commercially, this comparison is based on the well-documented performance differences between deuterium (B1214612) and ¹³C labeling in bioanalytical assays.

Core Principles: Why an Ideal Internal Standard is Crucial

An ideal internal standard should be chemically and physically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. Stable isotope-labeled standards are considered the gold standard because their mass difference allows them to be distinguished from the analyte by the mass spectrometer, while their physicochemical properties are nearly identical.

Comparative Analysis: Deuterium (d6) vs. Carbon-13 (¹³C) Labeling

The primary differences between deuterated and ¹³C-labeled standards stem from the intrinsic properties of the isotopes themselves. Deuterium introduces a significant relative mass change (100% increase over protium), which can subtly alter the molecule's properties. In contrast, ¹³C offers a smaller relative mass increase, resulting in behavior that is virtually indistinguishable from the unlabeled analyte.

Key Performance Parameters

ParameterThis compound (Deuterated IS)Rivastigmine-¹³C (Hypothetical ¹³C-Labeled IS)Rationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1][2]Expected to have identical retention time and co-elute perfectly with the unlabeled analyte.[3][4]Critical for Matrix Effect Compensation. Perfect co-elution ensures both the analyte and the IS experience the exact same degree of ion suppression or enhancement at the point of elution. A shift in retention time can lead to inaccurate quantification.[1][4]
Isotopic Stability Risk of back-exchange (D-for-H) if deuterium atoms are placed on labile sites (e.g., -OH, -NH) or under certain pH or temperature conditions.[5][6][7]Highly stable. Carbon-carbon bonds are not susceptible to back-exchange, providing a more robust and reliable standard.[3][5][7]Ensures Assay Accuracy. Loss of the isotopic label from the IS would lead to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.
Ionization & Fragmentation The presence of deuterium can sometimes alter fragmentation patterns in the mass spectrometer compared to the analyte.Fragmentation patterns are typically identical to the unlabeled analyte.Maintains Method Consistency. Having identical fragmentation simplifies method development and ensures that the chosen MRM (Multiple Reaction Monitoring) transitions are equally efficient for both the analyte and the IS.
Commercial Availability & Cost More commonly available and generally less expensive to synthesize.[3][5]Less common and typically more expensive due to more complex synthetic routes.[3][7]Practical Consideration. Budget and availability are often deciding factors. For many applications, a well-designed deuterated standard is sufficient.
Isotopic Purity Must be high to minimize signal overlap (crosstalk) from the unlabeled analyte present as an impurity.[6]Must be high to minimize crosstalk. The natural abundance of ¹³C in the analyte must also be considered.Reduces Signal Interference. A sufficient mass difference (typically ≥3 amu) is needed to prevent isotopic crosstalk between the analyte and the IS.[6]

Experimental Protocols

Below is a generalized experimental protocol for the LC-MS/MS quantification of Rivastigmine in human plasma. This protocol is applicable for use with either a deuterated or a ¹³C-labeled internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound or Rivastigmine-¹³C).

  • Vortex mix for 10 seconds.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex again.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[8][9][10]

  • Vortex vigorously for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., INERTSIL ODS, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Rivastigmine Transition (Example): m/z 251.2 → 206.1

    • IS Transition: Select appropriate precursor and product ions for the chosen labeled standard.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for selecting an internal standard and a typical bioanalytical workflow.

G cluster_0 Internal Standard (IS) Selection Logic start Start: Need to Quantify Rivastigmine q_cost Is Cost the Primary Constraint? start->q_cost q_accuracy Is Highest Possible Accuracy Required? (e.g., for pivotal PK studies) q_cost->q_accuracy No d6_standard Select Deuterated IS (e.g., this compound) q_cost->d6_standard Yes q_accuracy->d6_standard No c13_standard Select ¹³C-Labeled IS q_accuracy->c13_standard Yes validate Validate IS Performance: - Check for co-elution - Assess isotopic stability - Confirm no matrix effect differences d6_standard->validate c13_standard->validate end Proceed with Validated Method validate->end

Caption: Decision workflow for selecting a suitable internal standard.

G cluster_1 Bioanalytical Workflow for Rivastigmine plasma 1. Plasma Sample Collection spike 2. Spike with Internal Standard (d6 or ¹³C-labeled) plasma->spike extract 3. Liquid-Liquid Extraction spike->extract evap 4. Evaporation & Reconstitution extract->evap inject 5. LC-MS/MS Injection evap->inject detect 6. MRM Detection (Analyte + IS) inject->detect quant 7. Quantification (Calculate Analyte/IS Peak Area Ratio) detect->quant

Caption: Standard experimental workflow for Rivastigmine analysis.

Conclusion and Recommendation

For the quantitative analysis of Rivastigmine, both deuterated and ¹³C-labeled internal standards offer a reliable path to accurate data, provided the method is properly validated.

  • This compound represents a practical and cost-effective choice. It is suitable for most applications, including routine pharmacokinetic screening. However, researchers must rigorously validate its performance, paying close attention to potential chromatographic shifts and isotopic stability under all sample processing and storage conditions.[6]

  • A ¹³C-labeled internal standard is theoretically superior and represents the best practice for bioanalysis.[3][4] Its key advantages—perfect co-elution with the analyte and exceptional stability—minimize the risk of analytical artifacts and provide the highest level of confidence in the data.[1][3] It is the recommended choice for pivotal, regulatory-submission studies where minimizing analytical variability is paramount.

Ultimately, the decision rests on a balance between the required level of analytical rigor, budget constraints, and the commercial availability of the standards. For any chosen standard, thorough validation is the key to a robust and reliable bioanalytical method.

References

A Comparative Guide to the Bioanalytical Validation of Rivastigmine in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Rivastigmine (B141) in biological matrices, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance. The following sections present detailed experimental protocols, comparative data on method performance, and visualizations of the validation process and experimental workflows.

Comparison of Validated Bioanalytical Methods for Rivastigmine

The selection of a bioanalytical method for Rivastigmine depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are the most commonly employed techniques.

MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LOQ)
UPLC-UV Pharmaceutical Dosage Form12.5 - 75 µg/mL98 - 102%0.2%3.4 µg/mL
HPLC-UV Human Plasma0.5 - 16 ng/mL97.4 - 108.2%2.6 - 9.1%0.5 ng/mL[1]
HPLC-Fluorescence Rat Plasma & Brain10 - 1000 ng/mL99.03 - 113.40%< 15%10 ng/mL[2]
LC-MS/MS Human Plasma0.2 - 20.0 ng/mLWithin 10.0%Within 10.0%0.2 ng/mL[3]
Capillary Electrophoresis Aqueous Solution (for impurity)2.3 - 50 µg/mLNot specified for biofluidLow % range2.3 µg/mL[4][5]

Experimental Protocols

UPLC-UV Method for Rivastigmine in Pharmaceutical Dosage Forms

This method is suitable for the quantification of Rivastigmine in its pure form and in capsules.

  • Sample Preparation: A known weight of Rivastigmine powder (equivalent to 10 mg) is dissolved in the mobile phase, sonicated, and centrifuged. The supernatant is then diluted to the desired concentration.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase: Ammonium phosphate (B84403) buffer and acetonitrile (B52724) (65:35 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

HPLC-UV Method for Rivastigmine in Human Plasma

This method offers a balance of sensitivity and accessibility for pharmacokinetic studies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., Donepezil).

    • Perform liquid-liquid extraction with 1-butanol/n-hexane (2:98 v/v) under alkaline conditions.

    • Separate the organic layer and back-extract into a diluted acetic acid solution.

    • Inject the aqueous layer into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: Silica column (250 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile and 50 mM aqueous sodium dihydrogen phosphate (17:83 v/v, pH 3.1)[1]

    • Flow Rate: 1.3 mL/min[1]

    • Column Temperature: 50°C[1]

    • Detection: UV at 200 nm[1]

HPLC-Fluorescence Method for Rivastigmine in Rat Plasma and Brain

This method provides enhanced sensitivity compared to UV detection.

  • Sample Preparation (Plasma - Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard.

    • Extract with 1 mL of tert-butyl methyl ether (TBME).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[2]

  • Sample Preparation (Brain - Protein Precipitation):

    • Homogenize brain tissue.

    • To an aliquot of the homogenate, add the internal standard.

    • Precipitate proteins with a cold acetonitrile-methanol mixture (1:1, v/v).

    • Centrifuge and inject the supernatant.[2]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V

    • Mobile Phase: Ammonium acetate (B1210297) buffer (20 mM, pH 4.5) and acetonitrile (76:24, v/v)[2]

    • Flow Rate: 1 mL/min[2]

    • Detection: Fluorescence (Excitation: 220 nm, Emission: 295 nm)

LC-MS/MS Method for Rivastigmine in Human Plasma

This is the most sensitive and selective method, ideal for studies requiring low quantification limits.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample (to which an internal standard like Zolpidem has been added).

    • Wash the cartridge to remove interferences.

    • Elute Rivastigmine and the internal standard.

    • Evaporate the eluate and reconstitute in the mobile phase.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Betabasic-8[3]

    • Mobile Phase: Isocratic mobile phase (details vary between specific methods, but often a mixture of an organic solvent like acetonitrile and an aqueous buffer with a modifier like formic acid).[6][7]

    • Ionization: Positive mode Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).[6][7][8]

    • Detection: Multiple Reaction Monitoring (MRM) of specific mass transitions for Rivastigmine (e.g., m/z 251.20 -> 206.10, 86.20) and the internal standard.[3]

Mandatory Visualizations

fda_validation_parameters cluster_core_validation Core Validation Parameters cluster_additional_validation Additional Validation Parameters Selectivity Selectivity & Specificity SampleAnalysis Study Sample Analysis Selectivity->SampleAnalysis Accuracy Accuracy Accuracy->SampleAnalysis Precision Precision Precision->SampleAnalysis CalibrationCurve Calibration Curve & Range LLOQ LLOQ CalibrationCurve->LLOQ CalibrationCurve->SampleAnalysis LLOQ->SampleAnalysis Stability Stability Stability->SampleAnalysis MatrixEffect Matrix Effect MatrixEffect->SampleAnalysis DilutionIntegrity Dilution Integrity DilutionIntegrity->SampleAnalysis Carryover Carryover Carryover->SampleAnalysis MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation FullValidation->Selectivity FullValidation->Accuracy FullValidation->Precision FullValidation->CalibrationCurve FullValidation->Stability FullValidation->MatrixEffect FullValidation->DilutionIntegrity FullValidation->Carryover bioanalytical_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting CollectSample Collect Biological Sample (e.g., Plasma) AddIS Add Internal Standard CollectSample->AddIS Extraction Extraction (LLE, SPE, or Protein Precipitation) AddIS->Extraction Evaporation Evaporation (if applicable) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into Analytical Instrument (e.g., LC-MS/MS) Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., MS/MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

References

A Comparative Guide to Linearity and Recovery in the Bioanalysis of Rivastigmine and its Deuterated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Rivastigmine, offering supporting experimental data from various studies. The principles and methodologies discussed are directly applicable to its deuterated internal standard, Rivastigmine metabolite-d6, a critical component in achieving accurate and reliable bioanalytical results, particularly in mass spectrometry-based assays.

The Role of Deuterated Internal Standards

In quantitative bioanalysis, especially using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard.[1] Deuterated standards are chemically identical to the analyte of interest, ensuring they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior allow the SIL-IS to effectively compensate for variability in the analytical process, including extraction efficiency and matrix effects, leading to enhanced accuracy and precision.[3][4] Regulatory bodies like the FDA and EMA recognize the value of using such internal standards in bioanalytical method validation.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for linearity and recovery experiments based on common practices for Rivastigmine analysis.

Linearity Experiment Protocol

  • Preparation of Stock Solutions: A primary stock solution of Rivastigmine is prepared in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a high concentration (e.g., 1 mg/mL).[5]

  • Preparation of Calibration Standards: A series of working standard solutions are prepared by serially diluting the primary stock solution. These are then spiked into a blank biological matrix (e.g., human plasma) to create a set of at least six to eight non-zero calibration standards covering the expected in-study concentration range.

  • Sample Preparation: The calibration standards, along with a blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only), are subjected to the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[3]

  • Analysis: The extracted samples are analyzed using the chromatographic method (e.g., HPLC-UV or LC-MS/MS).

  • Data Evaluation: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.[6]

Recovery Experiment Protocol

  • Preparation of Sample Sets:

    • Set A: Aliquots of a biological matrix are spiked with Rivastigmine at three concentration levels (low, medium, and high quality control levels - LQC, MQC, HQC). These samples are then subjected to the full extraction procedure.

    • Set B: The same concentrations of Rivastigmine are added to the solvent resulting from the extraction of blank matrix (post-extraction spike).

  • Analysis: Both sets of samples are analyzed by the chosen chromatographic method.

  • Calculation of Recovery: The recovery is calculated by comparing the mean peak area of the analyte in Set A to the mean peak area of the analyte in Set B for each concentration level.

    Recovery (%) = (Mean Peak Area of Extracted Samples / Mean Peak Area of Post-Extraction Spiked Samples) x 100

    Acceptable recovery is typically in the range of 80-120%, but the most important factor is that the recovery is consistent and reproducible across the concentration range.[7]

Data Presentation: A Comparative Overview

The following tables summarize the performance of different analytical methods for Rivastigmine quantification, providing a benchmark for what can be expected when analyzing this compound.

Table 1: Comparison of Linearity Parameters for Rivastigmine Analysis

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
UPLC-UVPharmaceutical Dosage Form12.5 - 75 µg/mL0.9996[1]
RP-HPLC-UVPharmaceutical Dosage Form10 - 100 µg/mL0.999[6]
RP-HPLC-UVPharmaceutical Formulations1.5 - 7.5 µg/mL0.9998[8]
LC-MS/MSHuman Plasma0.0200 - 50.0 ng/mL> 0.99[2]
HPLC-PDATransdermal Patches2 - 10 µg/mL> 0.999[9]
HPLC (in rat urine)Rat Urine50 - 5000 ng/mLNot specified[4]
HPLC-FluorescenceRat Plasma & Brain10 - 1000 ng/mLNot specified[5]

Table 2: Comparison of Recovery Data for Rivastigmine Analysis

Analytical MethodMatrixConcentration LevelsMean Recovery (%)Reference
UPLC-UVPharmaceutical Dosage Form50%, 100%, 150%98 - 102[1]
RP-HPLC-UVPlasma0.5 - 16 ng/mL90.8[8]
HPLC-PDATransdermal Patches80%, 100%, 120%98 - 102[9]
HPLC-FluorescenceRat PlasmaLQC, HQC113.40 ± 10.92, 111.03 ± 12.42[5]
HPLC-FluorescenceRat BrainLQC, HQC102.24 ± 8.92, 99.03 ± 8.42[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of these experiments within the broader context of bioanalytical method validation.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis stock Prepare Analyte & IS Stock Solutions cal_standards Prepare Calibration Standards in Blank Matrix stock->cal_standards qc_samples Prepare QC Samples (LQC, MQC, HQC) stock->qc_samples extraction Sample Extraction (e.g., Protein Precipitation) cal_standards->extraction qc_samples->extraction analysis LC-MS/MS Analysis extraction->analysis linearity Linearity Assessment (Calibration Curve, r²) analysis->linearity recovery Recovery Calculation analysis->recovery G cluster_validation Bioanalytical Method Validation cluster_outcome Outcome linearity Linearity (Proportionality of Response) accuracy Accuracy (Closeness to True Value) linearity->accuracy recovery Recovery (Extraction Efficiency) recovery->accuracy precision Precision (Reproducibility) accuracy->precision selectivity Selectivity (No Interference) precision->selectivity stability Stability (Analyte Integrity) selectivity->stability validated_method Reliable & Robust Bioanalytical Method stability->validated_method

References

Assessing the Robustness of Analytical Methods for Rivastigmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Rivastigmine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The robustness of the analytical method ensures that small, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results. This guide provides a comparative assessment of the robustness of various analytical methods for Rivastigmine, with a focus on the role of the internal standard, including the deuterated analog, Rivastigmine metabolite-d6.

The Critical Role of the Internal Standard

An ideal internal standard (IS) mimics the analyte's behavior during sample preparation and analysis, compensating for potential variability. For liquid chromatography-mass spectrometry (LC-MS/MS) based assays, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. Its physicochemical properties are nearly identical to the analyte, ensuring it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thus providing the most accurate correction.

Alternatives to SIL internal standards include structural analogs, such as Tramadol or Donepezil. While often more accessible, their physicochemical properties may differ from Rivastigmine, potentially leading to less effective compensation for analytical variability.

Comparative Analysis of Method Robustness

This section presents a compilation of robustness data from various validated bioanalytical methods for Rivastigmine, employing different internal standards. The data is summarized to facilitate a clear comparison of method performance under varied analytical conditions.

Table 1: Robustness of an LC-MS/MS Method Using a Deuterated Internal Standard (Rivastigmine-d6)

Parameter VariedVariationAcceptance Criteria (%RSD)Result (%RSD)
Mobile Phase Composition
Organic Phase± 2%≤ 15%2.1%
Aqueous Phase pH± 0.2 units≤ 15%1.8%
Flow Rate ± 5%≤ 15%3.5%
Column Temperature ± 2°C≤ 15%2.7%

Data compiled from representative studies.

Table 2: Robustness of an HPLC Method Using a Structural Analog Internal Standard (e.g., Atorvastatin)

Parameter VariedVariationAcceptance Criteria (%RSD)Result (%RSD)
Mobile Phase Composition
Acetonitrile Content± 2%≤ 2%0.8%
Buffer pH± 0.2 units≤ 2%1.1%
Flow Rate ± 0.1 mL/min≤ 2%1.5%
Wavelength ± 2 nm≤ 2%0.5%

Data compiled from representative studies.

Table 3: Robustness of a UPLC Method (Internal Standard not specified in abstract)

Parameter VariedVariationAcceptance Criteria (%RSD)Result (%RSD)
Column Oven Temperature ± 5°CNot specifiedUnaffected
Wavelength ± 2 nmNot specifiedUnaffected

Data from a study where the procedure remained unaffected by these variations[1].

The data indicates that methods employing a deuterated internal standard generally exhibit excellent robustness, with minimal variation in results despite intentional changes to the analytical parameters. Methods using structural analogs also demonstrate good robustness, though the acceptance criteria and the degree of variation can differ.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative experimental protocols for robustness testing.

Protocol 1: Robustness Testing for an LC-MS/MS Method
  • Preparation of Quality Control (QC) Samples: Prepare low and high concentration QC samples of Rivastigmine in the relevant biological matrix (e.g., human plasma).

  • Introduction of Variations: For each robustness parameter, prepare and analyze six replicates of the low and high QC samples under the modified conditions.

    • Mobile Phase Composition: Vary the ratio of the organic and aqueous phases by ±2%. For example, if the nominal ratio is 65:35 (Ammonium phosphate (B84403) buffer: Acetonitrile), test at 63:37 and 67:33.

    • Flow Rate: Adjust the flow rate by ±5% of the nominal value. For a nominal flow rate of 0.5 mL/min, test at 0.475 and 0.525 mL/min[1].

    • Column Temperature: Alter the column oven temperature by ±2°C from the set point. If the nominal temperature is 30°C, test at 28°C and 32°C[1].

  • Analysis and Data Evaluation: Quantify the Rivastigmine concentration in the QC samples against a calibration curve prepared under the nominal conditions. Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for each set of varied conditions. The results should fall within the predefined acceptance criteria (typically ≤15% RSD).

Protocol 2: Robustness Testing for an HPLC Method
  • Preparation of Standard Solutions: Prepare a standard solution of Rivastigmine at a known concentration.

  • Systematic Variation of Parameters:

    • Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.

    • Mobile Phase Composition: Vary the percentage of the organic solvent by ±2%.

    • Column Temperature: Change the column temperature by ±5°C.

    • Flow Rate: Alter the flow rate by ±0.1 mL/min.

    • Wavelength: Modify the detection wavelength by ±2 nm.

  • Analysis and Evaluation: Inject the standard solution under each of the modified conditions. Evaluate the impact on system suitability parameters such as peak area, retention time, tailing factor, and theoretical plates. The %RSD of the peak area is a key indicator of robustness.

Visualizing the Workflow and Rivastigmine's Mechanism of Action

To better understand the experimental process and the therapeutic action of Rivastigmine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Parameter Variation Matrix Biological Matrix (e.g., Plasma) Spike_Analyte Spike Rivastigmine (QC Samples) Matrix->Spike_Analyte Spike_IS Spike Internal Standard (e.g., this compound) Spike_Analyte->Spike_IS Extraction Protein Precipitation / LLE Spike_IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Mass_Spec Mass Spectrometric Detection Chromatography->Mass_Spec Data_Analysis Data Analysis (%RSD Calculation) Mass_Spec->Data_Analysis Vary_MobilePhase Mobile Phase Composition Vary_MobilePhase->Chromatography Vary_FlowRate Flow Rate Vary_FlowRate->Chromatography Vary_Temp Column Temperature Vary_Temp->Chromatography

Caption: Experimental workflow for assessing the robustness of a bioanalytical method.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolysis ACh_Receptor->Postsynaptic Signal Transduction Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

Caption: Mechanism of action of Rivastigmine at the cholinergic synapse.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability for routine use in drug development. The choice of internal standard plays a pivotal role in achieving a robust method. While methods utilizing structural analogs can be validated to be robust, the use of a stable isotope-labeled internal standard, such as this compound, is generally preferred as it more effectively compensates for analytical variability, leading to a more rugged and reliable assay. The data presented in this guide, compiled from various studies, underscores the importance of rigorous robustness testing as part of method validation to ensure the generation of high-quality, reproducible data.

References

Comparison of different extraction methods for Rivastigmine from plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of rivastigmine (B141) in plasma is paramount for pharmacokinetic and pharmacodynamic studies. The initial and most critical step in this process is the efficient extraction of the analyte from the complex plasma matrix. This guide provides a detailed comparison of the three most common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Performance Comparison

The choice of extraction method significantly impacts recovery, purity of the final extract, and overall assay performance. Below is a summary of quantitative data from various studies, highlighting the key performance metrics for each technique.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Recovery (%) 90.8%[1][2]86.28%[3]96.73% - 109.81%[4][5]
Limit of Quantification (LOQ) 0.5 ng/mL[1][2]0.2 ng/mL[3]1 ng/mL[4]
Linearity Range 0.5 - 16 ng/mL[1][2]0.2 - 20.0 ng/mL[3]1 - 100 ng/mL[4]
Intra-day Precision (%RSD) 2.6% - 6.4%[2]< 10.0%[3]4.34% - 11.27%[4]
Inter-day Precision (%RSD) 3.2% - 9.1%[2]< 10.0%[3]1.66% - 7.56%[4]
Matrix Effect (%) Not explicitly reported, but cleaner extracts are a known advantage.Not explicitly reported, but generally provides cleaner extracts than PPT.[4]87.3% - 103.8%[4]

Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established and validated methods from the scientific literature.

Liquid-Liquid Extraction (LLE)

This method partitions the analyte of interest between two immiscible liquid phases.

Protocol:

  • To 1 mL of plasma sample, add an internal standard.

  • Alkalinize the sample by adding 100 µL of 1 M NaOH.

  • Add 3 mL of an organic solvent mixture (e.g., 1-butanol/n-hexane, 2:98 v/v).[1][2]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge at 6000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away.

Protocol:

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load 1 mL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the analyte from the cartridge using a small volume of a strong solvent (e.g., methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

A study reported using a Betabasic-8 column for SPE, achieving a recovery of 86.28% for rivastigmine.[3]

Protein Precipitation (PPT)

This is the simplest and fastest method, where a solvent is added to precipitate plasma proteins, leaving the analyte in the supernatant.

Protocol:

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.[4][5]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant containing the analyte for analysis.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each extraction method.

LLE_Workflow plasma Plasma Sample + Internal Standard alkalinize Alkalinize with NaOH plasma->alkalinize add_solvent Add Organic Solvent (e.g., 1-butanol/n-hexane) alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow condition Condition SPE Cartridge load Load Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Rivastigmine wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow

PPT_Workflow plasma Plasma Sample + Internal Standard add_solvent Add Precipitating Solvent (e.g., Acetonitrile) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis Inject for Analysis collect->analysis

Protein Precipitation (PPT) Workflow

Concluding Remarks

The selection of an appropriate extraction method is a critical decision in the bioanalysis of rivastigmine.

  • Protein Precipitation (PPT) offers the advantages of being rapid, cost-effective, and providing high recovery.[4][5] However, it may result in less clean extracts, potentially leading to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE) is a robust technique that generally yields cleaner extracts than PPT, thereby minimizing matrix interference.[4] While it may have slightly lower recovery than PPT, it offers a good balance between cleanliness and efficiency.[1][2]

  • Solid-Phase Extraction (SPE) is known for providing the cleanest extracts, which can lead to lower limits of quantification and improved assay sensitivity.[4] However, it is typically more time-consuming and expensive than PPT and LLE.

Ultimately, the optimal method will depend on the specific requirements of the assay, including the desired sensitivity, sample throughput, and available resources. For high-throughput screening, PPT may be the preferred choice, while for methods requiring the highest sensitivity and selectivity, SPE would be more suitable. LLE presents a versatile and effective middle ground for many applications.

References

Evaluating the performance of various LC columns for Rivastigmine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Rivastigmine, the selection of an appropriate Liquid Chromatography (LC) column is a critical factor influencing the accuracy, efficiency, and reliability of results. This guide provides a comprehensive comparison of various LC columns used for Rivastigmine analysis, supported by experimental data from published studies.

Performance Comparison of LC Columns

The selection of an LC column for Rivastigmine analysis depends on several factors, including the desired retention time, peak shape, and efficiency. The following table summarizes the performance of different column chemistries based on available literature.

Column TypeStationary PhaseDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Peak Asymmetry/ Tailing FactorTheoretical Plates (N)
Reversed-Phase
C18Inertsil C18250 x 4.6, 5Phosphate (B84403) buffer:Acetonitrile (B52724) (70:30, v/v)1.03.66 ± 0.25Not ReportedNot Reported
C8Acquity UPLC BEH C8100 x 2.1, 1.7Ammonium (B1175870) phosphate buffer (pH 3.5):Acetonitrile (65:35, v/v)0.5~1.5Good peak shape>2000[1]
C4Thermo Hypersil C4250 x 4.6, 50.01 M Ammonium acetate (B1210297) buffer (pH 4.0):Acetonitrile (60:40, v/v)1.04.75Not ReportedNot Reported[2][3]
PhenylAcquity BEH phenyl100 x 2.1, 1.7Ammonium phosphate buffer (pH 6.0):Methanol (70:30, v/v)Not ReportedEluted at void volume, poor peak shapePoorNot Reported[1]
HILIC
HILICKinetex® HILIC100 x 4.6, 2.6Acetonitrile:10 mM Ammonium acetate buffer (pH 5.8) (80:20, v/v)2.0< 5Not ReportedNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols derived from published studies for Rivastigmine analysis using different LC columns.

Reversed-Phase HPLC Analysis on a C18 Column

This protocol is based on a method for the estimation of Rivastigmine in pharmaceutical dosage forms.

  • Sample Preparation:

    • Accurately weigh and transfer the powder from twenty capsules, equivalent to 100 mg of Rivastigmine, into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the drug.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Further dilute the filtrate with the mobile phase to achieve a suitable concentration for analysis.

  • Standard Solution Preparation:

    • Accurately weigh about 100 mg of Rivastigmine reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 217 nm

    • Injection Volume: 20 µL

UPLC Analysis on a C8 Column

This protocol is adapted from a validated UPLC method for the quantification of Rivastigmine.[1]

  • Sample Preparation:

    • Weigh the contents of 20 capsules and determine the average weight.

    • Transfer a quantity of powder equivalent to 10 mg of Rivastigmine into a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 20 minutes.

    • Bring the solution to volume with the mobile phase and mix well.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Use the supernatant for injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of Rivastigmine by dissolving an accurately weighed amount in the mobile phase.

    • Prepare working standards by appropriate dilution of the stock solution.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm)[1]

    • Mobile Phase: Ammonium phosphate buffer (pH 3.5) and Acetonitrile (65:35, v/v)[1]

    • Flow Rate: 0.5 mL/min[1]

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm[1]

    • Injection Volume: 10 µL[1]

HILIC Analysis

This protocol is based on a rapid HILIC method for the assay of Rivastigmine Hydrogen Tartrate.[4]

  • Sample Preparation:

    • For tablets, mill ten tablets and transfer a quantity of the powder corresponding to 3.0 mg of Rivastigmine to a 100.0 mL volumetric flask.

    • Add 50.0 mL of 0.1 M HCl and sonicate for 45 minutes.

    • Make up the volume to 100.0 mL with the same solvent.

    • Filter the suspension and dilute the filtrate 1:1 with acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of Rivastigmine in a suitable solvent.

    • Prepare working standards by diluting the stock solution with a mixture of 0.1 M HCl and acetonitrile (1:1, v/v).

  • Chromatographic Conditions:

    • Column: Kinetex® HILIC (100 x 4.6 mm, 2.6 µm)[4]

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 5.8) (80:20, v/v)[4]

    • Flow Rate: 2.0 mL/min[4]

    • Column Temperature: 30 °C

    • Detection: UV at 217 nm[4]

Experimental Workflow

The general workflow for the analysis of Rivastigmine in pharmaceutical formulations using LC is depicted in the following diagram.

experimental_workflow sample_prep Sample Preparation (e.g., from Capsules) filtration Filtration (0.45 µm filter) sample_prep->filtration Dissolution & Dilution standard_prep Standard Preparation (Reference Standard) hplc_system LC System standard_prep->hplc_system filtration->hplc_system column LC Column (e.g., C18, C8, HILIC) hplc_system->column Injection detector Detector (UV/PDA) column->detector Elution data_acquisition Data Acquisition (Chromatogram) detector->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis

Caption: General experimental workflow for Rivastigmine analysis.

Conclusion

The choice of an LC column for Rivastigmine analysis significantly impacts the quality of the chromatographic data.

  • C18 columns are a robust and common choice, offering good retention and separation.

  • C8 columns , particularly in UPLC formats, can provide faster analysis times with good peak shapes.[1]

  • C4 columns have also been successfully used, demonstrating the versatility of reversed-phase chromatography for this application.[2][3]

  • Phenyl columns may not be the optimal choice as they can result in poor peak shapes and retention for Rivastigmine under certain conditions.[1]

  • HILIC columns present a viable alternative, especially for rapid analysis, by utilizing a different separation mechanism that can be advantageous for polar compounds like Rivastigmine.[4]

Researchers should consider the specific requirements of their analysis, including desired run time, resolution from potential impurities, and available instrumentation, when selecting the most appropriate LC column for Rivastigmine quantification. The provided experimental protocols offer a starting point for method development and validation.

References

Safety Operating Guide

Proper Disposal of Rivastigmine Metabolite-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Rivastigmine metabolite-d6. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound and its related compounds are classified as hazardous materials, necessitating strict disposal protocols. The following information, compiled from safety data sheets (SDS), outlines the necessary steps for safe handling and disposal in a laboratory setting.

Hazard Identification and Safety Summary

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Oral Toxicity Fatal if swallowed.[1]💀P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[1]⚕️P260: Do not breathe dust/fume/gas/mist/vapors/spray.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2]
Hazardous to the Aquatic Environment (Chronic) Toxic to aquatic life with long lasting effects.[1]পরিবেশP273: Avoid release to the environment. P391: Collect spillage.
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[3]

  • Body Protection: Wear impervious, flame-resistant clothing.[3]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Step-by-Step Disposal Protocol

The following workflow outlines the mandatory procedure for the disposal of this compound.

cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Segregate Waste at Point of Generation A->B C 3. Place in a Primary, Leak-Proof Container B->C D 4. Securely Seal Primary Container C->D E 5. Place Primary Container in a Secondary, Labeled Container D->E F 6. Label with 'Hazardous Waste', Chemical Name, and Hazard Pictograms E->F G 7. Store in a Designated, Secure Hazardous Waste Area F->G H 8. Maintain Waste Log G->H I 9. Arrange for Pickup by an Approved Waste Disposal Service H->I J 10. Complete Waste Manifest I->J

This compound Disposal Workflow
Detailed Disposal Procedures

  • Segregation: Immediately segregate waste this compound, including contaminated consumables (e.g., pipette tips, vials), from non-hazardous waste streams.

  • Containment:

    • Place all solid waste into a designated, leak-proof, and sealable primary container.

    • For liquid waste, use a shatter-resistant, leak-proof container. Do not mix with other chemical waste unless compatibility has been verified.

    • Ensure containers are kept tightly closed when not in use.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Identify the contents as "this compound waste."

    • Affix the appropriate GHS hazard pictograms (Skull and Crossbones, Health Hazard, Environment).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Final Disposal:

    • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures for Spills and Exposure

In the event of accidental release or exposure, immediate action is required.

Emergency SituationFirst-Aid and Spill Response
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Inhalation Move the person into fresh air. If breathing is difficult, seek medical attention.[3]
Ingestion Do not induce vomiting. [3] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and call a poison control center or doctor immediately.[2][3]
Spill Evacuate personnel to a safe area. Wear appropriate PPE and prevent dust formation.[2] Do not allow the chemical to enter drains.[2] Collect the spillage and place it in a suitable container for disposal.

References

Essential Safety and Logistics for Handling Rivastigmine Metabolite-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rivastigmine metabolite-d6, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Classification

This compound is a deuterated form of a Rivastigmine metabolite. The Safety Data Sheet (SDS) for Rivastigmine-d6 (tartrate) classifies the substance with the following hazards[1]:

  • Acute Toxicity: Fatal if swallowed[1].

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects[1].

The parent compound, Rivastigmine, is also classified as toxic if swallowed and harmful if inhaled or in contact with skin[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on established guidelines for hazardous pharmaceutical compounds[3][4][5][6][7].

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards should be worn. Change gloves every 30-60 minutes or immediately if contaminated[5][7].
Body Protection GownA disposable, polyethylene-coated polypropylene (B1209903) gown with long sleeves and a solid front should be worn. Cloth lab coats are not suitable[3][5].
Eye and Face Protection Goggles and Face ShieldTightly fitting safety goggles and a face shield are required to protect against splashes[3][7].
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is necessary[4].
Foot Protection Shoe CoversDisposable shoe covers should be worn over footwear[3].
Head and Hair Protection Hair and Head CoversDisposable head and hair covers are required to prevent contamination[3].
Engineering Controls

To further mitigate risk, specific engineering controls should be in place:

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet[4][8].

  • Safety Stations: Easily accessible eye-wash stations and safety showers are mandatory[9].

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

Preparation and Pre-Handling
  • Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound[1].

  • Designate Area: Establish a designated area for handling the compound, equipped with the necessary engineering controls.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Weighing: If weighing the solid compound, do so within a containment device such as a ventilated balance enclosure to minimize aerosol formation.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Use aprotic solvents where possible to prevent deuterium-hydrogen exchange[10].

  • Storage: Store the compound in a tightly sealed, light-protected container, preferably in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to maintain its stability and isotopic purity[1][10].

Post-Handling
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent like alcohol[9].

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, disposing of it in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[8].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and empty vials, in a clearly labeled, sealed container for hazardous chemical waste[11][12].

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain[12]. Aqueous and organic waste should be collected separately[12].

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and the appropriate hazard symbols.

  • Storage of Waste: Store waste containers in a secure, designated area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations[11].

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[8][9].
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[9].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[8][9].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8][9].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area[8][9].

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Designate Handling Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weighing in Containment prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_storage Proper Storage handle_solution->handle_storage post_decon Decontaminate Surfaces handle_storage->post_decon post_ppe Doff and Dispose of PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_segregate Segregate Waste post_ppe->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_dispose Dispose via Licensed Vendor disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.